Product packaging for 4-Fluorobenzo[d]thiazol-2(3H)-one(Cat. No.:CAS No. 63754-97-2)

4-Fluorobenzo[d]thiazol-2(3H)-one

Numéro de catalogue: B1313586
Numéro CAS: 63754-97-2
Poids moléculaire: 169.18 g/mol
Clé InChI: WATZDQKTHRRJKG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Fluorobenzo[d]thiazol-2(3H)-one is a useful research compound. Its molecular formula is C7H4FNOS and its molecular weight is 169.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4FNOS B1313586 4-Fluorobenzo[d]thiazol-2(3H)-one CAS No. 63754-97-2

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

4-fluoro-3H-1,3-benzothiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNOS/c8-4-2-1-3-5-6(4)9-7(10)11-5/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WATZDQKTHRRJKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC(=O)N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70493849
Record name 4-Fluoro-1,3-benzothiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70493849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63754-97-2
Record name 4-Fluoro-1,3-benzothiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70493849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Characterization of 4-Fluorobenzo[d]thiazol-2(3H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 4-Fluorobenzo[d]thiazol-2(3H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details a plausible synthetic route, experimental protocols, and expected characterization data based on established chemical principles and spectroscopic data from closely related analogues.

Introduction

Benzothiazole derivatives are a prominent class of heterocyclic compounds recognized for their wide range of pharmacological activities. The introduction of a fluorine atom at the 4-position of the benzothiazole-2(3H)-one scaffold can significantly influence its physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its biological activity and making it an attractive candidate for drug discovery programs. This guide outlines a robust methodology for the synthesis and thorough characterization of this specific fluorinated benzothiazolone.

Synthesis Pathway

The synthesis of this compound can be achieved through a one-step cyclization reaction. The proposed pathway involves the reaction of 2-amino-3-fluorothiophenol with a suitable carbonylating agent, such as carbonyldiimidazole (CDI) or triphosgene. CDI is often preferred due to its relative safety and high reactivity.

Synthesis_Pathway 2-amino-3-fluorothiophenol 2-amino-3-fluorothiophenol Intermediate Reactive Intermediate 2-amino-3-fluorothiophenol->Intermediate Reaction with CDI Carbonyldiimidazole (CDI) Carbonyldiimidazole (CDI) Carbonyldiimidazole (CDI)->Intermediate Product This compound Intermediate->Product Intramolecular Cyclization Byproduct Imidazole Intermediate->Byproduct Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start 2-amino-3-fluorothiophenol + CDI in THF Reaction Stir at RT Start->Reaction Workup Solvent Removal, Extraction & Washing Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure this compound Purification->Product NMR ¹H, ¹³C, ¹⁹F NMR Data Structure & Purity Confirmation NMR->Data IR FTIR Spectroscopy IR->Data MS HRMS (ESI) MS->Data MP Melting Point MP->Data Product->NMR Product->IR Product->MS Product->MP

An In-depth Technical Guide to 4-Fluorobenzo[d]thiazol-2(3H)-one: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluorobenzo[d]thiazol-2(3H)-one is a fluorinated heterocyclic compound belonging to the benzothiazole class. This document provides a comprehensive overview of its chemical structure, and known and predicted chemical properties. Due to a notable lack of specific experimental data in publicly available literature, this guide also presents general methodologies for the synthesis of related benzothiazol-2-one derivatives, which can be adapted for the target molecule. The potential biological significance of the benzothiazole scaffold is also discussed, highlighting areas for future research into this specific fluorinated analog.

Chemical Structure and Properties

This compound is characterized by a bicyclic system where a benzene ring is fused to a thiazole ring. A fluorine atom is substituted at the 4-position of the benzene ring, and a carbonyl group is present at the 2-position of the thiazole ring.

Chemical Structure:

Caption: 2D structure of this compound.

Physicochemical Properties

Quantitative experimental data for this compound is scarce in the literature. The following table summarizes the basic properties obtained from the PubChem database.[1]

PropertyValueSource
Molecular Formula C₇H₄FNOSPubChem[1]
Molecular Weight 169.18 g/mol PubChem[1]
IUPAC Name 4-fluoro-1,3-benzothiazol-2-onePubChem[1]
CAS Number 18233-76-6PubChem[1]
PubChem CID 12357746PubChem[1]

Note: Further experimental validation of properties like melting point, boiling point, and solubility is required.

Spectroscopic Data
  • ¹H NMR: Aromatic protons on the benzene ring would appear as multiplets in the downfield region (typically 7.0-8.0 ppm). The N-H proton of the thiazole ring would likely appear as a broad singlet.

  • ¹³C NMR: Aromatic carbons would resonate in the 110-150 ppm range. The carbonyl carbon (C=O) would be significantly downfield, potentially above 160 ppm.

  • Infrared (IR) Spectroscopy: Characteristic peaks would include a C=O stretching vibration (around 1650-1700 cm⁻¹), N-H stretching (around 3100-3300 cm⁻¹), C-F stretching, and various aromatic C-H and C=C stretching and bending vibrations.

  • Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z = 169.18.

Experimental Protocols: Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the surveyed literature. However, a general and widely applicable method for the synthesis of benzothiazol-2-ones involves the cyclization of 2-aminothiophenols with a carbonyl source. The following represents a plausible synthetic route.

General Synthesis of Benzothiazol-2-ones

This protocol is adapted from general methods for benzothiazole synthesis.[2][3][4]

Reaction Scheme:

G reactant1 2-Amino-3-fluorothiophenol intermediate Intermediate Isothiocyanate reactant1->intermediate Reaction with carbonyl source reactant2 Phosgene equivalent (e.g., triphosgene, CDI) product This compound intermediate->product Intramolecular cyclization

Caption: Plausible synthetic pathway for this compound.

Materials:

  • 2-Amino-3-fluorothiophenol

  • A phosgene equivalent such as triphosgene or carbonyldiimidazole (CDI)

  • Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

  • Base (e.g., Triethylamine, Pyridine)

Procedure:

  • Dissolution: Dissolve 2-amino-3-fluorothiophenol in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add a suitable base to the solution to act as a proton scavenger.

  • Addition of Carbonyl Source: Slowly add a solution of the phosgene equivalent (e.g., triphosgene in THF) to the reaction mixture at a controlled temperature (typically 0 °C to room temperature).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with water or a dilute aqueous acid solution.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Characterization:

The final product should be characterized using standard analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Biological Activity and Potential Signaling Pathways

While no specific biological activities or signaling pathway involvements have been reported for this compound, the broader class of benzothiazole derivatives is known for a wide range of pharmacological effects.[2][5][6][7]

Known Activities of the Benzothiazole Scaffold

Benzothiazole derivatives have been reported to possess:

  • Anticancer Activity: Some benzothiazoles have shown potent in vitro and in vivo antitumor properties.[6][7]

  • Antimicrobial Activity: The benzothiazole nucleus is a common feature in compounds with antibacterial and antifungal properties.[2][5]

  • Anti-inflammatory Activity: Certain derivatives have demonstrated anti-inflammatory effects.[2]

  • Enzyme Inhibition: The benzothiazole scaffold has been utilized in the design of inhibitors for various enzymes.

The introduction of a fluorine atom, as in this compound, can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing metabolic stability and binding affinity.

Postulated Workflow for Biological Screening

Given the known activities of the benzothiazole core, a logical workflow for investigating the biological potential of this compound would be as follows:

G cluster_screening Initial Screening cluster_mechanism Mechanism of Action Studies cluster_development Lead Optimization start This compound screen1 Anticancer Cell Line Screening start->screen1 screen2 Antimicrobial Screening start->screen2 pathway Target Identification and Signaling Pathway Analysis screen1->pathway enzyme Enzyme Inhibition Assays screen2->enzyme sar Structure-Activity Relationship (SAR) Studies pathway->sar enzyme->sar

References

Spectroscopic Analysis of 4-Fluorobenzo[d]thiazol-2(3H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Spectroscopic Data of a Structural Analogue: 4-Fluorobenzo[d]thiazole-2-thiol

The following data is for 4-Fluorobenzo[d]thiazole-2-thiol, a compound with the same fluorinated benzothiazole core but with a thiol group instead of a carbonyl group at the 2-position.

Table 1: ¹H NMR Spectroscopic Data for 4-Fluorobenzo[d]thiazole-2-thiol
Chemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)Number of ProtonsAssignment
13.75broad singlet-1H-SH
7.66doublet5.01HAr-H
7.31-7.23multiplet-2HAr-H

Solvent: DMSO-d6, Spectrometer Frequency: 500 MHz[1]

Expected Spectroscopic Characteristics of 4-Fluorobenzo[d]thiazol-2(3H)-one

Based on the chemical structure of this compound, the following spectral characteristics can be anticipated:

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton spectrum is expected to show signals in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the three protons on the fluorinated benzene ring. The coupling patterns will be influenced by the fluorine atom and the adjacent protons. A broad singlet for the N-H proton is also expected, with a chemical shift that can vary depending on the solvent and concentration.

  • ¹³C NMR: The carbon spectrum will display signals for the seven carbon atoms in the molecule. The carbonyl carbon (C=O) is expected to have a characteristic chemical shift in the range of 160-180 ppm. The carbon atoms of the aromatic ring will appear in the typical aromatic region (around 110-150 ppm), with the carbon directly bonded to the fluorine atom showing a large one-bond C-F coupling constant.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to exhibit characteristic absorption bands for its functional groups:

  • N-H Stretch: A peak in the region of 3200-3400 cm⁻¹, which may be broad.

  • C=O Stretch: A strong absorption band in the range of 1680-1750 cm⁻¹ for the lactam carbonyl group.[2]

  • C-N Stretch: An absorption in the region of 1200-1350 cm⁻¹.

  • C-F Stretch: A strong band typically found in the 1000-1100 cm⁻¹ region.

  • Aromatic C=C Stretches: Multiple bands in the 1450-1600 cm⁻¹ region.[3]

Mass Spectrometry (MS)

In a mass spectrum, this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. Common fragmentation patterns for benzothiazoles may involve the loss of CO, and cleavage of the thiazole ring.[4][5]

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for benzothiazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample for ¹H NMR (or 20-50 mg for ¹³C NMR) and place it in a clean, dry vial.[6][7]

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).[6]

    • Ensure the sample is fully dissolved, using gentle vortexing or sonication if necessary.[6]

    • If the sample contains particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.[7]

    • Cap the NMR tube securely.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.

    • Place the sample into the NMR magnet.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity and optimal resolution.

    • Acquire the NMR spectrum using appropriate parameters (e.g., number of scans, pulse sequence, and relaxation delay).[6]

    • Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or ethanol, and allow it to dry completely.

    • Place a small amount of the solid sample onto the center of the ATR crystal.[8]

    • Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere (e.g., CO2, water vapor).[9][10]

    • Collect the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

    • Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

    • The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).[11]

  • Data Acquisition (e.g., using Electron Impact - EI):

    • The sample is introduced into the ion source of the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam.[12]

    • This causes the molecules to ionize, forming a molecular ion and various fragment ions.[5]

    • The ions are then accelerated into the mass analyzer.

    • The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.[13]

    • The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.[12]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Workflow for Spectroscopic Analysis of a Synthesized Compound.

References

Unraveling the Molecular Intricacies of 4-Fluorobenzo[d]thiazol-2(3H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluorobenzo[d]thiazol-2(3H)-one is a fluorinated derivative of the benzothiazole scaffold, a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. While the precise mechanism of action for this compound is not extensively documented in publicly available literature, this technical guide aims to provide a comprehensive overview of its potential molecular interactions by examining the well-established activities of its structural analogs. This document will delve into the potential anticancer, neuroprotective, and antimicrobial mechanisms, supported by quantitative data from related compounds, detailed experimental protocols, and visual representations of key signaling pathways.

Potential Mechanisms of Action

Based on the pharmacological profiles of structurally similar benzothiazole derivatives, the mechanism of action for this compound can be hypothesized to involve several key cellular pathways. The introduction of a fluorine atom can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties, including its metabolic stability, lipophilicity, and binding affinity to target proteins.

Anticancer Activity

Fluorinated 2-arylbenzothiazoles have demonstrated potent and selective anticancer activity, particularly against breast cancer cell lines. The proposed mechanism involves the induction of cytochrome P450 enzyme CYP1A1, which is crucial for the antitumor specificity of this class of compounds.

A key analog, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, has been shown to be a potent and broad-spectrum anticancer agent. Its mechanism is linked to the induction of CYP1A1, leading to metabolic activation of the compound into cytotoxic species within sensitive cancer cells.

Signaling Pathway: CYP1A1 Induction by Fluorinated Benzothiazoles

CYP1A1_Induction Fluorinated_Benzothiazole Fluorinated Benzothiazole Derivative AhR_Complex Aryl Hydrocarbon Receptor (AhR) Complex Fluorinated_Benzothiazole->AhR_Complex Binds Metabolic_Activation Metabolic Activation Fluorinated_Benzothiazole->Metabolic_Activation ARNT ARNT AhR_Complex->ARNT Dimerizes with XRE Xenobiotic Responsive Element (XRE) ARNT->XRE Binds to CYP1A1_Gene CYP1A1 Gene XRE->CYP1A1_Gene Activates Transcription CYP1A1_mRNA CYP1A1 mRNA CYP1A1_Gene->CYP1A1_mRNA Transcription CYP1A1_Protein CYP1A1 Protein CYP1A1_mRNA->CYP1A1_Protein Translation CYP1A1_Protein->Metabolic_Activation Catalyzes Cytotoxicity Cellular Cytotoxicity Metabolic_Activation->Cytotoxicity

Caption: Proposed CYP1A1 induction pathway by fluorinated benzothiazoles.

Neuroprotective Activity

Certain benzothiazole derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), enzymes implicated in the pathology of Alzheimer's disease.[1] Inhibition of these enzymes can lead to increased levels of neurotransmitters, offering a therapeutic strategy for neurodegenerative disorders.

Quantitative Data

The following tables summarize the in vitro biological activities of various fluorinated benzothiazole derivatives.

Table 1: Anticancer Activity of Fluorinated 2-(4-Aminophenyl)benzothiazoles [2]

CompoundCell LineGI50 (nM)
2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoleMCF-7 (Breast)< 1
2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoleMDA 468 (Breast)< 1
2-(4-amino-3-methylphenyl)-5-fluorobenzothiazolePC 3 (Prostate)> 10,000
2-(4-amino-3-methylphenyl)-6-fluorobenzothiazoleMCF-7 (Breast)< 1

Table 2: Enzyme Inhibitory Activity of Benzothiazole Derivatives [1]

CompoundEnzymeIC50 (nM)
Derivative 4fAcetylcholinesterase (AChE)23.4 ± 1.1
Derivative 4fMonoamine Oxidase B (MAO-B)40.3 ± 1.7

Experimental Protocols

General Synthesis of Fluorinated Benzothiazoles

The synthesis of fluorinated 2-arylbenzothiazoles can be achieved through the Jacobsen cyclization of precursor thiobenzanilides. Modifications to this process allow for the synthesis of specific regioisomers.

Experimental Workflow: Synthesis of Fluorinated Benzothiazoles

Synthesis_Workflow Start Substituted Aniline Step1 Reaction with Benzoyl Chloride Derivative Start->Step1 Intermediate1 Thiobenzanilide Intermediate Step1->Intermediate1 Step2 Jacobsen Cyclization Intermediate1->Step2 Product Fluorinated 2-Arylbenzothiazole Step2->Product

Caption: General workflow for synthesizing fluorinated benzothiazoles.

Protocol:

  • Thiobenzanilide Formation: A substituted aniline is reacted with a benzoyl chloride derivative in a suitable solvent (e.g., pyridine) to form the corresponding amide. The amide is then thionated using a reagent like Lawesson's reagent to yield the thiobenzanilide intermediate.

  • Jacobsen Cyclization: The thiobenzanilide is dissolved in a suitable solvent and treated with an oxidizing agent (e.g., potassium ferricyanide) in an alkaline solution to induce cyclization, forming the benzothiazole ring.

  • Purification: The crude product is purified by recrystallization or column chromatography to yield the pure fluorinated 2-arylbenzothiazole.

In Vitro Cytotoxicity Assay (MTT Assay)

Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The GI50 (concentration required to inhibit cell growth by 50%) is calculated from the dose-response curve.

Enzyme Inhibition Assay (Ellman's Method for AChE)[1]

Protocol:

  • Reagent Preparation: Prepare buffer solutions, acetylthiocholine iodide (ATCI) as the substrate, 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) as Ellman's reagent, and the test compound at various concentrations.

  • Enzyme Reaction: In a 96-well plate, add the buffer, test compound, and AChE enzyme solution. Incubate for a short period.

  • Substrate Addition: Initiate the reaction by adding the ATCI substrate.

  • Colorimetric Measurement: The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. The rate of color formation is monitored spectrophotometrically at 412 nm.

  • IC50 Determination: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined from the dose-response curve.

Conclusion

While direct mechanistic studies on this compound are limited, the extensive research on its structural analogs provides a strong foundation for predicting its biological activities. The fluorination at the 4-position is likely to influence its potency and selectivity towards various biological targets. The primary hypothesized mechanisms of action include anticancer activity through CYP1A1 induction and neuroprotection via the inhibition of key enzymes like AChE and MAO-B. Further dedicated research is warranted to fully elucidate the specific molecular targets and signaling pathways modulated by this compound, which will be crucial for its potential development as a therapeutic agent.

References

In Vitro Evaluation of 4-Fluorobenzo[d]thiazol-2(3H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide provides a representative overview of the potential in vitro evaluation of 4-Fluorobenzo[d]thiazol-2(3H)-one. Due to the limited publicly available data for this specific compound, the information presented herein is largely based on studies of structurally related fluorinated benzothiazole derivatives. This document is intended for informational purposes and should not be considered a definitive analysis of this compound.

Introduction

Benzothiazole and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their broad spectrum of biological activities. The incorporation of a fluorine atom into the benzothiazole scaffold can significantly modulate the physicochemical and pharmacological properties of the molecule, often leading to enhanced potency and improved pharmacokinetic profiles. This guide focuses on the potential in vitro evaluation of a specific fluorinated derivative, this compound, outlining plausible synthetic routes, key in vitro assays for assessing its biological activity, and potential signaling pathways it may modulate.

Synthesis

A potential synthetic workflow is outlined below:

Synthesis_Workflow A 2-Amino-3-fluorothiophenol C Cyclization A->C Reactant 1 B Phosgene or Triphosgene B->C Reactant 2 D This compound C->D Product

Caption: Plausible synthetic workflow for this compound.

In Vitro Biological Evaluation

Based on the activities of related fluorinated benzothiazoles, the in vitro evaluation of this compound would likely focus on its anticancer and antimicrobial properties.

Anticancer Activity

Fluorinated benzothiazoles have demonstrated significant cytotoxic effects against various cancer cell lines. The evaluation of this compound would typically involve assessing its ability to inhibit cancer cell proliferation and induce apoptosis.

The following table summarizes the cytotoxic activity of representative fluorinated benzothiazole derivatives against various cancer cell lines. This data serves as a benchmark for the potential activity of this compound.

CompoundCancer Cell LineAssay TypeEndpointValue
2-(4-Amino-3-methylphenyl)-5-fluorobenzothiazoleMCF-7 (Breast)ProliferationGI50< 1 nM
2-(4-Amino-3-methylphenyl)-5-fluorobenzothiazoleMDA-MB-468 (Breast)ProliferationGI50< 1 nM
6-Chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amineA549 (Lung)ProliferationIC502.5 µM
Benzothiazole Derivative 'B7'H1299 (Lung)ProliferationIC505 µM

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with this compound A->B C Incubate (24-72h) B->C D Add MTT solution C->D E Incubate (2-4h) D->E F Solubilize formazan crystals E->F G Measure absorbance F->G H Calculate IC50 G->H

Caption: Workflow for the MTT cell viability assay.

Antimicrobial Activity

Benzothiazole derivatives have also been reported to possess antibacterial and antifungal properties.

The following table presents the minimum inhibitory concentration (MIC) values of some benzothiazole derivatives against various microbial strains.

CompoundMicroorganismMIC (µg/mL)
Benzothiazole-Thiazolidinone DerivativeStaphylococcus aureus25-200
Benzothiazole-Thiazolidinone DerivativeEscherichia coli25-100
Benzothiazole DerivativeCandida albicans50-200
Benzothiazole DerivativeAspergillus niger50-200

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound

  • 96-well microtiter plates

  • Inoculum of the microorganism

  • Positive and negative controls

Procedure:

  • Serial Dilution: Prepare two-fold serial dilutions of this compound in the broth medium in the wells of a 96-well plate.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Potential Signaling Pathways and Mechanisms of Action

The biological activities of benzothiazole derivatives are often attributed to their interaction with specific cellular signaling pathways. Based on studies of related compounds, this compound could potentially exert its effects through the following mechanisms:

  • Induction of Apoptosis: Many anticancer agents, including benzothiazole derivatives, induce programmed cell death (apoptosis). This can be investigated through assays that measure caspase activation, DNA fragmentation, and changes in mitochondrial membrane potential.

Apoptosis_Signaling_Pathway cluster_0 Intrinsic Pathway cluster_1 Extrinsic Pathway Bcl2 Bcl-2 family (Bax, Bak) Mito Mitochondria Bcl2->Mito CytC Cytochrome c release Mito->CytC Casp9 Caspase-9 activation CytC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 DR Death Receptors (e.g., Fas, TNFR) Casp8 Caspase-8 activation DR->Casp8 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Compound This compound Compound->Bcl2 Compound->DR

Caption: Potential apoptotic signaling pathways modulated by the compound.

  • Inhibition of Kinase Signaling: Benzothiazoles have been shown to inhibit protein kinases that are crucial for cancer cell proliferation and survival, such as those in the PI3K/AKT/mTOR pathway.

PI3K_AKT_Signaling_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 phosphorylates PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound This compound Compound->Inhibition

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.

Conclusion

This technical guide provides a framework for the in vitro evaluation of this compound, drawing upon the established biological activities of related fluorinated benzothiazole derivatives. The outlined experimental protocols for assessing anticancer and antimicrobial activities, along with the proposed signaling pathways, offer a strategic approach for researchers and drug development professionals to investigate the therapeutic potential of this compound. Further empirical studies are necessary to elucidate the precise biological profile and mechanism of action of this compound.

Technical Guide: Physicochemical Properties of 4-Fluorobenzo[d]thiazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Fluorobenzo[d]thiazol-2(3H)-one (CAS No: 63754-97-2), a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document outlines its known physical and chemical characteristics, provides detailed experimental protocols for their determination, and presents a generalized workflow for its synthesis and characterization.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
CAS Number 63754-97-2[1][2][3][4]
Molecular Formula C₇H₄FNOS[2][3]
Molecular Weight 169.18 g/mol [2][3]
Melting Point 173-174 °C[2]
pKa (Predicted) 9.20 ± 0.20[2]
Physical Appearance Solid-

Experimental Protocols

This section details the standard methodologies for determining the key physicochemical properties of organic compounds like this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered using a mortar and pestle.

  • Capillary Loading: The open end of a capillary tube is tapped into the powdered sample to pack a small amount of the compound into the sealed end. The tube is then inverted and tapped gently to ensure the sample is tightly packed to a height of 2-3 mm.

  • Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus alongside a calibrated thermometer.

  • Heating and Observation:

    • Rapid Heating (Initial Run): The sample is heated rapidly to obtain an approximate melting point range.

    • Slow Heating (Accurate Determination): A fresh sample is heated to about 10-15 °C below the approximate melting point. The heating rate is then reduced to 1-2 °C per minute.

  • Data Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of the compound.

Apparatus:

  • pH meter with a calibrated electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

  • Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

  • Co-solvent (e.g., methanol or DMSO, if the compound has low aqueous solubility)

Procedure:

  • Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent system (e.g., a water/co-solvent mixture).

  • Titration Setup: The solution is placed in a beaker with a magnetic stir bar, and the calibrated pH electrode is immersed in the solution.

  • Titration: The solution is titrated with a standardized solution of a strong acid or base, added in small, precise increments from a burette.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region on the titration curve.

Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of the compound in a specific solvent.

Apparatus:

  • Conical flasks with stoppers

  • Shaking incubator or water bath with temperature control

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters)

  • Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

  • Sample Preparation: An excess amount of solid this compound is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a conical flask.

  • Equilibration: The flask is sealed and agitated in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: A sample of the supernatant is withdrawn and filtered to remove any undissolved solid. The filtrate is then diluted as necessary for analysis.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as HPLC-UV, by comparing the response to a standard curve of known concentrations.

  • Solubility Calculation: The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L).

Synthesis and Characterization Workflow

G cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials (e.g., 2-Amino-3-fluorothiophenol) reaction Cyclization Reaction (e.g., with phosgene or equivalent) start->reaction workup Reaction Work-up (Quenching, Extraction) reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification product This compound purification->product nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) product->nmr ms Mass Spectrometry (MS) product->ms ir FT-IR Spectroscopy product->ir elemental Elemental Analysis product->elemental

General workflow for the synthesis and characterization of this compound.

Biological Activity and Signaling Pathways

Benzothiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific mechanism of action and signaling pathway for this compound has not been definitively elucidated in the available literature. However, based on the activities of related compounds, a plausible workflow for investigating its biological effects and identifying potential signaling pathways is proposed below.

G cluster_workflow Biological Evaluation Workflow cluster_screening Initial Screening cluster_pathway Pathway Analysis cluster_target Target Identification compound This compound cell_viability Cell Viability Assays (e.g., MTT, MTS) compound->cell_viability enzyme_inhibition Enzyme Inhibition Assays (e.g., Kinase, Protease) compound->enzyme_inhibition western_blot Western Blotting cell_viability->western_blot enzyme_inhibition->western_blot reporter_assays Reporter Gene Assays western_blot->reporter_assays qpcr qPCR qpcr->reporter_assays pull_down Affinity Chromatography/ Pull-down Assays reporter_assays->pull_down mass_spec Mass Spectrometry pull_down->mass_spec pathway_elucidation Signaling Pathway Elucidation mass_spec->pathway_elucidation

Proposed workflow for the biological evaluation and signaling pathway identification of this compound.

This guide serves as a foundational resource for researchers working with this compound. Further experimental investigation is required to fully characterize its physicochemical properties and elucidate its biological mechanism of action.

References

An In-depth Technical Guide to the Synthesis of 4-Fluorobenzo[d]thiazol-2(3H)-one Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic methodologies for 4-fluorobenzo[d]thiazol-2(3H)-one and its derivatives, compounds of significant interest in medicinal chemistry due to their potential therapeutic applications. This document outlines detailed experimental protocols, presents quantitative data for synthesized analogs, and visualizes key synthetic and signaling pathways.

Core Synthesis Strategy: this compound

The synthesis of the this compound core structure is a multi-step process commencing with the formation of a key intermediate, 2-amino-3-fluorothiophenol. This intermediate is then cyclized to form the desired heterocyclic ring system.

A plausible and efficient synthetic route is proposed as follows:

G cluster_0 Step 1: Synthesis of 2-Fluorophenylthiourea cluster_1 Step 2: Cyclization to 2-Amino-4-fluorobenzothiazole cluster_2 Step 3: Hydrolysis to 2-Amino-3-fluorothiophenol cluster_3 Step 4: Formation of this compound A 2-Fluoroaniline D 2-Fluorophenylthiourea A->D Reflux B Ammonium Thiocyanate B->D C Hydrochloric Acid C->D D_c 2-Fluorophenylthiourea F 2-Amino-4-fluorobenzothiazole D_c->F Cyclization E Bromine in Chloroform E->F F_c 2-Amino-4-fluorobenzothiazole H 2-Amino-3-fluorothiophenol F_c->H Alkaline Hydrolysis G Aqueous NaOH G->H H_c 2-Amino-3-fluorothiophenol J This compound H_c->J Cyclization I Carbonyldiimidazole (CDI) or Triphosgene I->J

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Fluorophenylthiourea

  • To a stirred solution of 2-fluoroaniline (1 equivalent) in a suitable solvent such as aqueous hydrochloric acid, add ammonium thiocyanate (1.1 equivalents).

  • Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and collect the precipitated solid by filtration.

  • Wash the solid with cold water and recrystallize from ethanol to afford pure 2-fluorophenylthiourea.

Step 2: Cyclization to 2-Amino-4-fluorobenzothiazole

  • Dissolve 2-fluorophenylthiourea (1 equivalent) in chloroform.

  • Cool the solution in an ice bath and add a solution of bromine (1 equivalent) in chloroform dropwise with constant stirring.

  • After the addition is complete, allow the reaction to proceed at room temperature for 2-3 hours.

  • The precipitated product, 2-amino-4-fluorobenzothiazole hydrobromide, is filtered, washed with a small amount of cold chloroform, and dried.

  • Neutralize with an aqueous base (e.g., sodium bicarbonate) to obtain the free base.

Step 3: Hydrolysis to 2-Amino-3-fluorothiophenol

  • Suspend 2-amino-4-fluorobenzothiazole (1 equivalent) in an aqueous solution of sodium hydroxide (e.g., 25% w/v).

  • Heat the mixture at reflux for 12-24 hours until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and carefully acidify with a mineral acid (e.g., HCl) to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to yield 2-amino-3-fluorothiophenol.

Step 4: Formation of this compound

  • To a solution of 2-amino-3-fluorothiophenol (1 equivalent) in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF), add 1,1'-carbonyldiimidazole (CDI) (1.1 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours or until the reaction is complete as indicated by TLC.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain this compound.

Alternative for Step 4 using Triphosgene:

  • Dissolve 2-amino-3-fluorothiophenol (1 equivalent) and a non-nucleophilic base (e.g., triethylamine, 2.2 equivalents) in anhydrous THF.

  • Cool the solution to 0 °C and add a solution of triphosgene (0.4 equivalents) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Filter the reaction mixture to remove triethylammonium chloride and concentrate the filtrate.

  • Purify the crude product by column chromatography.

Synthesis of this compound Derivatives and Analogs

The core structure can be further functionalized to generate a library of derivatives. Common modifications include N-alkylation or N-arylation at the 3-position.

G cluster_0 N-Alkylation/Arylation A This compound D N-Substituted-4-fluorobenzo[d]thiazol-2(3H)-one A->D B Alkyl/Aryl Halide (R-X) B->D C Base (e.g., K2CO3, NaH) C->D

Caption: General scheme for the derivatization of the core structure.

Experimental Protocol: N-Alkylation
  • To a solution of this compound (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF), add a base (e.g., potassium carbonate, 1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired alkyl halide (e.g., benzyl bromide, 1.1 equivalents) and continue stirring at room temperature or with gentle heating (50-60 °C) until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Quantitative Data of Fluorinated Benzothiazole Analogs

While specific data for this compound derivatives is emerging, the following tables summarize the reported yields and biological activities of structurally related fluorinated benzothiazole analogs to provide a comparative context.

Table 1: Synthesis Yields of Fluorinated Benzothiazole Derivatives

Compound IDStructureSynthetic MethodYield (%)Reference
1 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoleJacobsen Cyclization-[1]
2 6-fluoro-N-phenethylbenzo[d]thiazol-2-amineCondensation86%
3 N-(3,4-dimethoxybenzyl)-6-fluorobenzo[d]thiazol-2-amineCondensation79%
4 N-(6-fluorobenzo[d]thiazol-2-yl)benzamideAcylation45%
5 2-(4-chlorophenyl)-3-(7-chloro-6-fluorobenzo[d]thiazol-2-yl)thiazolidin-4-oneMulti-step synthesis-

Table 2: In Vitro Anticancer Activity of Fluorinated Benzothiazole Analogs

Compound IDCancer Cell LineActivity Metric (GI50/IC50)Value (µM)Reference
1 MCF-7 (Breast)GI50<0.001[1]
1 MDA-MB-468 (Breast)GI50<0.001[1]
6 HCT-116 (Colon)IC505.61
6 HEPG-2 (Liver)IC507.92
6 MCF-7 (Breast)IC503.84

Note: Compound IDs in the tables are representative and may not correspond to the specific structures mentioned in the text.

Potential Signaling Pathway Involvement

Fluorinated 2-arylbenzothiazoles have been reported to exert their anticancer effects through bioactivation by cytochrome P450 enzymes, particularly CYP1A1. This metabolic activation leads to the formation of reactive species that can induce DNA damage or modulate the activity of key signaling proteins. Furthermore, some benzothiazole derivatives have been identified as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key regulator of angiogenesis.

G cluster_0 Drug Metabolism and Action cluster_1 VEGFR-2 Inhibition A 4-Fluorobenzothiazole Derivative (Prodrug) B CYP1A1 Bioactivation A->B C Reactive Metabolite B->C D DNA Adducts / Protein Modification C->D E Apoptosis / Cell Cycle Arrest D->E F 4-Fluorobenzothiazole Derivative G VEGFR-2 F->G Inhibits H Downstream Signaling (e.g., MAPK, PI3K/Akt) G->H Blocks I Inhibition of Angiogenesis, Proliferation, and Survival H->I Leads to

Caption: Potential mechanisms of action for fluorinated benzothiazole derivatives.

This guide serves as a foundational resource for the synthesis and preliminary understanding of this compound derivatives. Further research is warranted to fully elucidate the synthetic scope and biological activities of this promising class of compounds.

References

"exploring the therapeutic potential of 4-Fluorobenzo[d]thiazol-2(3H)-one"

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Therapeutic Potential of 4-Fluorobenzo[d]thiazol-2(3H)-one

Disclaimer: Direct experimental data on this compound is limited in publicly available scientific literature. This guide explores its therapeutic potential by extrapolating from studies on the core benzo[d]thiazol-2(3H)-one scaffold and structurally related fluorinated benzothiazole derivatives. The information presented herein is intended to guide future research and development.

Introduction

The benzothiazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1] Derivatives of benzothiazole have demonstrated significant potential as anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antidepressant agents.[1][2][3] The introduction of a fluorine atom into a pharmacologically active molecule can enhance its metabolic stability, binding affinity, and lipophilicity, often leading to improved therapeutic efficacy.

This technical guide focuses on the prospective therapeutic applications of this compound. By examining the established biological activities of its close structural analogs, we can delineate promising avenues for research and drug development for this specific compound. The primary areas of therapeutic potential for derivatives of the benzo[d]thiazol-2(3H)-one nucleus include central nervous system (CNS) disorders, oncology, inflammation, and infectious diseases.

Potential Therapeutic Applications

Central Nervous System (CNS) Activity: Antidepressant and Anticonvulsant Effects

A significant body of research points to the potential of the benzo[d]thiazol-2(3H)-one scaffold in the treatment of CNS disorders. Studies on various derivatives have shown potent antidepressant and anticonvulsant properties.[4][5]

The following table summarizes the efficacy of representative benzo[d]thiazol-2(3H)-one derivatives in preclinical models.[4][5]

Compound IDAntidepressant Activity (% Decrease in Immobility)Anticonvulsant Activity (MES Test, ED₅₀ mg/kg)Protective Index (PI)
2c 89.96%Active at 100 mg/kgNot Reported
2d 89.62%Active at 100 mg/kgNot Reported
3n Not Reported46.16.34
3q High64.34.11
Fluoxetine 83.62%Not ApplicableNot Applicable
Phenobarbital Not ApplicableSimilar to 3n/3qSimilar to 3n/3q
Valproate Not ApplicableSimilar to 3n/3qSimilar to 3n/3q

Data extracted from studies on derivatives of the core benzo[d]thiazol-2(3H)-one structure.[4][5]

Forced Swimming Test (FST) for Antidepressant Activity: [4]

  • Male Kunming mice (18–22 g) are used.

  • Test compounds, vehicle, or a standard drug (e.g., fluoxetine) are administered intraperitoneally (i.p.).

  • After a set pre-treatment time (e.g., 30 minutes), mice are individually placed in a glass cylinder (25 cm height, 10 cm diameter) filled with 10 cm of water (25 ± 1 °C).

  • The total duration of immobility during the last 4 minutes of a 6-minute test is recorded. A mouse is considered immobile when it floats motionless or makes only movements necessary to keep its head above water.

  • A significant decrease in the duration of immobility is indicative of antidepressant-like activity.

Maximal Electroshock Seizure (MES) Test for Anticonvulsant Activity: [4]

  • Male Kunming mice (18–22 g) are used.

  • Test compounds are administered i.p. at various doses (e.g., 30, 100, and 300 mg/kg).

  • At the time of peak effect (e.g., 30 minutes post-administration), a maximal seizure is induced via corneal electrodes.

  • An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) is delivered.

  • The abolition of the hind limb tonic extensor component of the seizure is recorded as the endpoint, indicating an anticonvulsant effect.

  • The median effective dose (ED₅₀) is calculated from the dose-response data.

G cluster_0 Preclinical Screening for CNS Activity start Synthesize this compound and Analogs antidepressant Antidepressant Screening (Forced Swimming Test) start->antidepressant anticonvulsant Anticonvulsant Screening (Maximal Electroshock Test) start->anticonvulsant data_analysis Data Analysis (% Immobility, ED50, PI) antidepressant->data_analysis neurotoxicity Neurotoxicity Assessment (Rotarod Test) anticonvulsant->neurotoxicity neurotoxicity->data_analysis lead_id Lead Compound Identification data_analysis->lead_id

Workflow for CNS therapeutic potential assessment.
Anticancer Potential

The benzothiazole scaffold is a cornerstone in the development of novel anticancer agents.[1][3] Fluorinated derivatives, in particular, have shown potent and selective activity against a range of human cancer cell lines, including breast, lung, and colon cancer.[6][7] The proposed mechanisms often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/AKT and ERK pathways.[6][8]

The following table presents the cytotoxic activity of various fluorobenzothiazole derivatives against human cancer cell lines.

Compound ClassCancer Cell LineActivity (IC₅₀ / GI₅₀)Reference
2-(Aryl)-5-fluorobenzothiazolesBreast (MCF-7)36 nM[3]
2-(Aryl)-5-fluorobenzothiazolesLiver (HEPG2)48 nM[3]
Dichlorophenyl-chlorobenzothiazoleNon-small cell lung (HOP-92)71.8 nM[3]
6-Fluorobenzothiazole derivativesLeukemia (THP-1)0.9 - 1.0 µM[9]
PMX610 (5-fluorobenzothiazole)Lung, Colon, BreastPotent and Selective[6]

MTT Assay for Cytotoxicity: [9]

  • Human cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) are seeded into 96-well plates at a density of approximately 5,000-10,000 cells/well and incubated for 24 hours.

  • The cells are then treated with various concentrations of the test compound (e.g., this compound) and incubated for a further 48-72 hours.

  • After the incubation period, the medium is removed, and MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL) is added to each well.

  • The plate is incubated for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ (concentration inhibiting 50% of cell growth) is determined.

G cluster_pathway Simplified PI3K/AKT Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation BZT Benzothiazole Derivative (Potential Inhibitor) BZT->PI3K Inhibition BZT->AKT Inhibition G cluster_workflow Proposed R&D Workflow for this compound synthesis Chemical Synthesis & Characterization in_vitro In Vitro Screening (Cytotoxicity, Antimicrobial, Enzyme Inhibition) synthesis->in_vitro in_vivo In Vivo Efficacy Models (CNS, Cancer, Inflammation) in_vitro->in_vivo mechanistic Mechanism of Action Studies (Signaling Pathways, Target ID) in_vivo->mechanistic admet ADME/Tox Profiling (Pharmacokinetics, Safety) in_vivo->admet mechanistic->admet lead_opt Lead Optimization admet->lead_opt

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Fluorobenzo[d]thiazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Fluorobenzo[d]thiazol-2(3H)-one is a fluorinated heterocyclic compound belonging to the benzothiazolone class. Benzothiazole derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a fluorine atom can significantly modulate the physicochemical and pharmacological properties of a molecule, often enhancing its metabolic stability and bioactivity.

This document provides a detailed, two-stage experimental protocol for the synthesis of this compound. The synthesis commences with the preparation of the key intermediate, 2-amino-3-fluorothiophenol, followed by a cyclization reaction to yield the final product.

Overall Synthetic Scheme

The synthesis of this compound is accomplished via a two-stage process. The first stage involves the synthesis of the crucial precursor, 2-amino-3-fluorothiophenol, starting from 2-fluoroaniline. The second stage is the cyclization of this intermediate using a carbonylating agent to form the target benzothiazolone ring system.

Overall Synthesis Workflow cluster_stage1 Stage 1: Synthesis of 2-amino-3-fluorothiophenol cluster_stage2 Stage 2: Cyclization A 2-Fluoroaniline B 2-Fluorophenylthiourea A->B 1. Thiocyanation C 2-Amino-3-fluorobenzothiazole B->C 2. Oxidative Cyclization D 2-Amino-3-fluorothiophenol C->D 3. Alkaline Hydrolysis E This compound D->E 4. Carbonylation (CDI)

Figure 1: Overall workflow for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthetic protocols described below. Yields and reaction conditions are based on reported procedures for analogous compounds and may require optimization for this specific substrate.

StepReactantReagent(s)Solvent(s)Temp. (°C)Time (h)Yield (%)
1. Thiocyanation2-FluoroanilineAmmonium Thiocyanate, HClWaterReflux4-6~70-80
2. Oxidative Cyclization2-FluorophenylthioureaBromineChloroformReflux2-4~75-85
3. Alkaline Hydrolysis2-Amino-3-fluorobenzothiazolePotassium Hydroxide, Ethylene GlycolWater12515~89
4. Cyclization2-Amino-3-fluorothiophenol1,1'-Carbonyldiimidazole (CDI)Tetrahydrofuran (THF)RT2-3~85-95

Detailed Experimental Protocols

Stage 1: Synthesis of 2-amino-3-fluorothiophenol

This stage outlines a three-step procedure to synthesize the key intermediate, 2-amino-3-fluorothiophenol, from commercially available 2-fluoroaniline.

Stage 1 Workflow start Start: 2-Fluoroaniline step1 Step 1: Thiocyanation - Add NH4SCN and HCl - Reflux for 4-6 hours start->step1 intermediate1 Intermediate: 2-Fluorophenylthiourea step1->intermediate1 step2 Step 2: Oxidative Cyclization - Dissolve in Chloroform - Add Bromine dropwise - Reflux for 2-4 hours intermediate1->step2 intermediate2 Intermediate: 2-Amino-3-fluorobenzothiazole step2->intermediate2 step3 Step 3: Alkaline Hydrolysis - Add KOH, Water, Ethylene Glycol - Heat at 125°C for 15 hours intermediate2->step3 workup1 Work-up: - Cool and dilute with water - Neutralize with acid - Extract with organic solvent step3->workup1 product1 Product: 2-Amino-3-fluorothiophenol workup1->product1

Figure 2: Detailed workflow for the synthesis of 2-amino-3-fluorothiophenol.

Step 1.1: Synthesis of 2-Fluorophenylthiourea

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-fluoroaniline (11.1 g, 0.1 mol), ammonium thiocyanate (9.1 g, 0.12 mol), and 50 mL of water.

  • Acidification: Slowly add concentrated hydrochloric acid (10 mL) to the mixture while stirring.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. A solid precipitate will form.

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol to obtain pure 2-fluorophenylthiourea.

Step 1.2: Synthesis of 2-Amino-3-fluorobenzothiazole

  • Reaction Setup: Dissolve 2-fluorophenylthiourea (8.5 g, 0.05 mol) in 100 mL of chloroform in a 250 mL round-bottom flask fitted with a dropping funnel and a reflux condenser.

  • Bromination: Cool the solution in an ice bath and add a solution of bromine (8.0 g, 0.05 mol) in 20 mL of chloroform dropwise with constant stirring.

  • Reaction: After the addition is complete, remove the ice bath and reflux the mixture for 2-4 hours until the evolution of HBr gas ceases.

  • Work-up: Cool the reaction mixture and filter the precipitated hydrobromide salt.

  • Purification: Suspend the salt in water and neutralize with an aqueous ammonia solution to precipitate the free base. Filter the solid, wash with water, and recrystallize from ethanol to yield 2-amino-3-fluorobenzothiazole.

Step 1.3: Synthesis of 2-Amino-3-fluorothiophenol

  • Reaction Setup: In a suitable pressure vessel or a round-bottom flask with a reflux condenser, combine 2-amino-3-fluorobenzothiazole (8.4 g, 0.05 mol), potassium hydroxide (11.2 g, 0.2 mol), ethylene glycol (7.5 mL), and 30 mL of water.[1]

  • Reaction: Heat the mixture with stirring at 125°C for 15 hours.[1]

  • Work-up: Cool the reaction mixture to room temperature and dilute with 75 mL of water.

  • Isolation: Filter the solution to remove any solid impurities. Carefully acidify the clear filtrate with acetic acid or dilute hydrochloric acid until the pH is neutral (pH ~7). The product will precipitate as a solid or oil.

  • Purification: Extract the product with a suitable organic solvent (e.g., toluene or ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-amino-3-fluorothiophenol. The product can be further purified by vacuum distillation if necessary.[1]

Stage 2: Synthesis of this compound

This stage describes the cyclization of 2-amino-3-fluorothiophenol using 1,1'-carbonyldiimidazole (CDI) as a safe and effective carbonylating agent.

Stage 2 Workflow start Start: 2-Amino-3-fluorothiophenol step1 Step 2.1: Cyclization - Dissolve in dry THF - Add CDI portion-wise at 0°C - Stir at RT for 2-3 hours start->step1 workup Work-up: - Remove THF under vacuum - Add water and extract with Ethyl Acetate step1->workup purification Purification: - Wash organic layer - Dry over Na2SO4 - Recrystallize workup->purification product Final Product: This compound purification->product

Figure 3: Detailed workflow for the cyclization to this compound.

Protocol 2.1: Cyclization with 1,1'-Carbonyldiimidazole (CDI)

  • Reaction Setup: In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 2-amino-3-fluorothiophenol (7.15 g, 0.05 mol) in 50 mL of anhydrous tetrahydrofuran (THF).

  • Reagent Addition: Cool the solution to 0°C in an ice bath. Add 1,1'-carbonyldiimidazole (CDI) (8.5 g, 0.0525 mol) portion-wise over 15 minutes, ensuring the temperature remains below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-3 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, remove the THF under reduced pressure.

  • Isolation: Add 50 mL of water to the residue and extract the product with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers and wash with 1M HCl (2 x 20 mL), followed by saturated sodium bicarbonate solution (2 x 20 mL), and finally with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product. Recrystallize from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain pure this compound.

Disclaimer: The provided protocols are based on established chemical literature for analogous compounds. These procedures should be performed by qualified personnel in a well-ventilated fume hood, using appropriate personal protective equipment. Reaction conditions may require optimization to achieve the best results.

References

Application Notes and Protocols for Anticancer Assays Using Fluorinated Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific anticancer activity of 4-Fluorobenzo[d]thiazol-2(3H)-one is not available in the reviewed literature. The following application notes and protocols are based on studies of structurally related fluorinated benzothiazole derivatives and are intended to provide a general framework for research in this area. Researchers should optimize these protocols for their specific experimental conditions.

Introduction

Benzothiazole derivatives, particularly those incorporating fluorine atoms, have garnered significant interest in medicinal chemistry due to their wide range of pharmacological activities, including potent anticancer effects. The presence of fluorine can enhance the metabolic stability, bioavailability, and binding affinity of these compounds to their biological targets. This document provides an overview of the application of fluorinated benzothiazole derivatives in anticancer research, including their cytotoxic effects on various cancer cell lines, proposed mechanisms of action, and detailed protocols for relevant in vitro assays.

Data Presentation: Cytotoxicity of Fluorinated Benzothiazole Derivatives

The following tables summarize the in vitro anticancer activity of various fluorinated benzothiazole derivatives against a panel of human cancer cell lines.

Table 1: Growth Inhibitory (GI50) and Half-Maximal Inhibitory Concentration (IC50) Values of Selected Fluorinated Benzothiazole Derivatives

CompoundCancer Cell LineAssay TypeValueReference
3-(5-fluorobenzo[d]thiazol-2-yl)phenolMCF-7 (Breast)GI500.57 µM[1][2]
4-(5-fluorobenzo[d]thiazol-2-yl)phenolMCF-7 (Breast)GI500.4 µM[1][2]
Fluorostyryl benzothiazole derivativePancreatic CancerIC5035 ± 0.51 µM[2]
Benzothiazole derivative with fluorine substituentHepG2 (Liver)IC5056.98 µM (24h)[3]
Benzothiazole derivative with fluorine substituentHepG2 (Liver)IC5038.54 µM (48h)[3]
2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (PMX610)60 human cancer linesGI50Potent and selective[4]

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Fluorinated benzothiazole derivative (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of the fluorinated benzothiazole derivative in complete culture medium.

  • After 24 hours, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Apoptosis Assay by Flow Cytometry (Annexin V-FITC/PI Staining)

This method is used to quantify the percentage of apoptotic and necrotic cells after treatment with the compound.

Materials:

  • Cancer cell lines

  • Fluorinated benzothiazole derivative

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the desired concentrations of the fluorinated benzothiazole derivative for 24-48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the determination of the cell cycle phase distribution of cells treated with the compound.

Materials:

  • Cancer cell lines

  • Fluorinated benzothiazole derivative

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells and treat with the compound as described for the apoptosis assay.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes in the dark at room temperature.

  • Analyze the cell cycle distribution by flow cytometry.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways affected by the compound.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., against AKT, ERK, NF-κB, pro- and anti-apoptotic proteins)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and untreated cells and determine the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Mandatory Visualizations

Signaling Pathways

Fluorinated benzothiazole derivatives have been reported to modulate several key signaling pathways involved in cancer cell proliferation and survival.

Signaling_Pathways FBZD Fluorinated Benzothiazole Derivatives IKK IKK FBZD->IKK Inhibition PI3K PI3K FBZD->PI3K Inhibition ERK ERK FBZD->ERK Inhibition IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB IkB->NFkB Inhibits Nucleus1 Nucleus NFkB->Nucleus1 COX2 COX-2 Nucleus1->COX2 Transcription iNOS iNOS Nucleus1->iNOS Transcription Inflammation Inflammation COX2->Inflammation iNOS->Inflammation AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation ERK->Proliferation

Caption: Putative signaling pathways modulated by fluorinated benzothiazole derivatives.

Experimental Workflow

The following diagram illustrates a general workflow for screening the anticancer activity of novel compounds.

Experimental_Workflow start Start: Compound Synthesis (Fluorinated Benzothiazole Derivative) cytotoxicity Cytotoxicity Screening (MTT Assay) start->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 mechanism Mechanism of Action Studies ic50->mechanism apoptosis Apoptosis Assay (Flow Cytometry) mechanism->apoptosis Induces Apoptosis? cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanism->cell_cycle Arrests Cell Cycle? western_blot Protein Expression (Western Blot) mechanism->western_blot Alters Signaling? end Data Analysis & Conclusion apoptosis->end cell_cycle->end western_blot->end

References

Application of 4-Fluorobenzo[d]thiazol-2(3H)-one in Antimicrobial Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the investigation of the antimicrobial properties of 4-Fluorobenzo[d]thiazol-2(3H)-one. While specific antimicrobial data for this compound is not extensively available in current literature, the broader class of fluorinated benzothiazole derivatives has demonstrated significant antimicrobial activity against a range of bacterial and fungal pathogens.[1][2][3][4] The presence of a fluorine atom in the benzothiazole scaffold is often associated with enhanced antimicrobial potency, potentially by improving cell penetration and binding to target enzymes.[1]

These notes are intended to serve as a comprehensive guide for researchers initiating studies on this compound, leveraging established methodologies for similar molecules.

Rationale for Antimicrobial Screening

Benzothiazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[3][4][5] The incorporation of a fluorine atom into the benzothiazole ring has been shown to modulate the physicochemical properties of the molecule, such as lipophilicity and electronic effects, which can significantly influence its biological activity.[1] Specifically, fluorine substitution can enhance the binding affinity of the compound to bacterial enzymes like DNA gyrase and topoisomerase IV, crucial for bacterial DNA replication, leading to cell death.[1] Therefore, this compound is a promising candidate for antimicrobial drug discovery.

Potential Mechanism of Action

The proposed antimicrobial mechanism of action for fluorinated benzothiazoles often involves the inhibition of key bacterial enzymes. The fluorine atom can play a crucial role in controlling DNA gyrase and overall bacterial potency.[1] The general proposed pathway is the inhibition of bacterial type II topoisomerases, which are essential for managing DNA supercoiling during replication and transcription.

G cluster_bacterium Bacterial Cell 4-Fluorobenzothiazole 4-Fluorobenzothiazole DNA_Gyrase DNA Gyrase / Topoisomerase IV 4-Fluorobenzothiazole->DNA_Gyrase Inhibition DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Facilitates Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to (if inhibited)

Caption: Proposed mechanism of action for this compound.

Quantitative Data Summary (Representative for Fluorinated Benzothiazole Derivatives)

The following tables summarize representative antimicrobial activity data for various fluorinated benzothiazole derivatives against common bacterial and fungal strains. This data is provided to illustrate the potential efficacy of this class of compounds and to serve as a benchmark for studies on this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of Representative Fluorinated Benzothiazole Derivatives

Compound ClassTest OrganismMIC Range (µg/mL)Reference
Benzothiazole Schiff base derivativesGram-positive bacteria2 - 8[6]
Benzothiazolylthiazolidin-4-one derivativesEscherichia coli0.12 - 0.50[5]
Benzothiazolylthiazolidin-4-one derivativesStaphylococcus aureus0.25 - 0.50[5]
N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivativesStaphylococcus aureus12.5 - 100[7]
N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivativesEscherichia coli12.5 - 100[7]
N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivativesCandida albicans12.5 - 100[7]

Table 2: Zone of Inhibition of Representative Fluorinated Benzothiazole Derivatives

Compound ClassTest OrganismConcentrationZone of Inhibition (mm)Reference
Fluoro substituted Benzothiazole derivativesGram-positive bacteriaHighEffective Inhibition[2]
Fluoro substituted Benzothiazole derivativesAspergillus nigerHighEffective Inhibition[2]
Thiazolidin-4-one derivativesStaphylococcus aureus500 µg/mL15.22 - 19.93[8]
Thiazolidin-4-one derivativesPseudomonas aeruginosa500 µg/mL15.22 - 19.93[8]
Thiazolidin-4-one derivativesCandida albicans500 µg/mL15.22 - 19.93[8]

Experimental Protocols

The following are detailed protocols for the antimicrobial susceptibility testing of this compound.

Minimum Inhibitory Concentration (MIC) Assay

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Bacterial/fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Sterile DMSO (for dissolving the compound)

  • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (broth with DMSO)

  • Spectrophotometer or microplate reader

Protocol Workflow:

G Start Start Prepare_Stock Prepare Stock Solution of Compound in DMSO Start->Prepare_Stock Serial_Dilution Perform 2-fold Serial Dilutions in Microtiter Plate with Broth Prepare_Stock->Serial_Dilution Inoculate Inoculate Wells with Microbial Suspension Serial_Dilution->Inoculate Inoculum_Prep Prepare Standardized Microbial Inoculum Inoculum_Prep->Inoculate Incubate Incubate at 37°C for 18-24h (Bacteria) or 24-48h (Fungi) Inoculate->Incubate Read_Results Determine MIC by Visual Inspection or OD Reading Incubate->Read_Results End End Read_Results->End

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Detailed Steps:

  • Preparation of Compound Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the compound stock solution in the appropriate broth to achieve a range of final concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

  • Inoculum Preparation: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum and DMSO, but no compound).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • Result Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm.

Agar Well Diffusion Assay

Objective: To qualitatively assess the antimicrobial activity of this compound.

Materials:

  • This compound

  • Mueller-Hinton Agar (MHA) plates for bacteria

  • Sabouraud Dextrose Agar (SDA) plates for fungi

  • Bacterial/fungal strains

  • Sterile cork borer (6 mm diameter)

  • Sterile DMSO

  • Positive control antibiotic discs

  • Incubator

Protocol Workflow:

G Start Start Prepare_Plates Prepare Agar Plates and Spread Microbial Culture Start->Prepare_Plates Create_Wells Create Wells in the Agar using a Sterile Cork Borer Prepare_Plates->Create_Wells Add_Compound Add a Defined Volume of Compound Solution to Wells Create_Wells->Add_Compound Add_Controls Add Positive (Antibiotic Disc) and Negative (DMSO) Controls Add_Compound->Add_Controls Incubate Incubate at 37°C for 18-24h (Bacteria) or 24-48h (Fungi) Add_Controls->Incubate Measure_Zones Measure the Diameter of the Zone of Inhibition (mm) Incubate->Measure_Zones End End Measure_Zones->End

Caption: Workflow for the Agar Well Diffusion Assay.

Detailed Steps:

  • Plate Preparation: Prepare a lawn of the test microorganism on the surface of the agar plate by evenly spreading a standardized inoculum.

  • Well Creation: Use a sterile cork borer to create uniform wells in the agar.

  • Compound Application: Add a fixed volume (e.g., 100 µL) of a known concentration of this compound dissolved in DMSO into each well.

  • Controls: Place a standard antibiotic disc as a positive control and add the same volume of DMSO to another well as a negative control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters.

Concluding Remarks

The information and protocols provided in this document offer a solid foundation for investigating the antimicrobial potential of this compound. Based on the established activity of related fluorinated benzothiazoles, this compound represents a valuable candidate for further research and development in the quest for new antimicrobial agents. Rigorous adherence to standardized protocols will ensure the generation of reliable and comparable data, which is essential for the evaluation of its therapeutic potential.

References

Application Notes and Protocols: 4-Fluorobenzo[d]thiazol-2(3H)-one as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the enzyme inhibitory activity of 4-Fluorobenzo[d]thiazol-2(3H)-one is limited in the current scientific literature. The following application notes and protocols are based on the activities of structurally related fluorinated benzothiazole derivatives and are intended to provide a foundational framework for researchers and drug development professionals investigating this class of compounds.

Introduction

Benzothiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The incorporation of a fluorine atom into the benzothiazole scaffold has been shown to frequently enhance biological potency and modulate pharmacokinetic properties. This document outlines the potential applications of this compound and related fluorinated benzothiazolones as enzyme inhibitors, providing detailed protocols for their evaluation.

Potential Enzyme Targets and Therapeutic Areas

Based on studies of analogous compounds, this compound may exhibit inhibitory activity against a range of enzymes implicated in various diseases.

  • Oncology: Certain fluorinated benzothiazoles have demonstrated potent antiproliferative activity.[1][2] This is sometimes mediated through the inhibition of enzymes crucial for cancer cell survival and proliferation, such as NEDD8-activating enzyme (NAE), which is involved in protein degradation pathways. Other research has pointed to the induction of cytochrome P450 enzymes like CYP1A1, leading to metabolic activation and subsequent cytotoxicity in cancer cells.[1][3]

  • Neurodegenerative Diseases: Benzothiazole derivatives have been investigated as inhibitors of enzymes implicated in Alzheimer's disease, including Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B).[4][5] Inhibition of AChE increases the levels of the neurotransmitter acetylcholine, while MAO-B inhibition can have neuroprotective effects.

  • Diabetes: Related heterocyclic structures have shown inhibitory activity against α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism.[6] Inhibition of these enzymes can help control postprandial hyperglycemia.

  • Inflammation: Some fluorinated benzothiazole derivatives have shown inhibitory activity against 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory cascade.[2]

Quantitative Data on Related Benzothiazole Derivatives

The following table summarizes the inhibitory activities of various benzothiazole derivatives against different enzyme targets, providing an indication of the potential potency that could be explored for this compound.

Compound ClassTarget EnzymeIC50 / Ki ValueReference
Benzothiazole DerivativesAcetylcholinesterase (AChE)23.4 ± 1.1 nM (IC50)[4]
Benzothiazole DerivativesMonoamine Oxidase B (MAO-B)40.3 ± 1.7 nM (IC50)[4]
Benzothiazole-linked Hydroxypyrazolonesα-Amylase155.10 ± 1.32 µg/ml (IC50)[6]
Benzothiazole-linked Hydroxypyrazolonesα-Glucosidase657.10 ± 6.78 µg/ml (IC50)[6]
2-amino-4-(4-chlorophenyl)thiazoleCarbonic Anhydrase I0.008 ± 0.001 µM (Ki)[7]
2-amino-4-(4-bromophenyl)thiazoleCarbonic Anhydrase II0.124 ± 0.017 µM (Ki)[7]
2-amino-4-(4-bromophenyl)thiazoleButyrylcholinesterase (BChE)0.083 ± 0.041 µM (Ki)[7]

Experimental Protocols

Protocol 1: General Acetylcholinesterase (AChE) Inhibition Assay

This protocol is adapted from the Ellman's method and is a widely used spectrophotometric assay for measuring AChE activity.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compound (this compound) dissolved in DMSO

  • Donepezil (standard inhibitor)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • In a 96-well plate, add 20 µL of various concentrations of the test compound or standard inhibitor. For the control, add 20 µL of DMSO.

  • Add 140 µL of phosphate buffer to all wells.

  • Add 20 µL of the AChE solution to each well and incubate for 15 minutes at 37°C.

  • Add 10 µL of DTNB solution to each well.

  • Initiate the reaction by adding 10 µL of the ATCI substrate solution.

  • Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • Calculate the rate of reaction for each concentration.

  • Determine the percentage of inhibition and calculate the IC50 value by plotting the inhibition percentage against the logarithm of the inhibitor concentration.

Fig. 1: Workflow for AChE Inhibition Assay.
Protocol 2: General In Vitro α-Glucosidase Inhibition Assay

This protocol describes a common method to screen for inhibitors of α-glucosidase.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate buffer (pH 6.8)

  • Test compound (this compound) dissolved in DMSO

  • Acarbose (standard inhibitor)

  • Sodium carbonate (Na2CO3) solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare working solutions of α-glucosidase and pNPG in phosphate buffer.

  • Add 10 µL of different concentrations of the test compound or standard inhibitor to the wells of a 96-well plate. Use DMSO as a control.

  • Add 50 µL of the α-glucosidase solution to each well and incubate at 37°C for 10 minutes.

  • Start the reaction by adding 50 µL of the pNPG substrate solution to each well.

  • Incubate the plate at 37°C for 20 minutes.

  • Stop the reaction by adding 50 µL of Na2CO3 solution.

  • Measure the absorbance of the yellow-colored p-nitrophenol product at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC50 value.

Fig. 2: Workflow for α-Glucosidase Inhibition Assay.
Hypothetical Signaling Pathway Inhibition

Should this compound be identified as an inhibitor of a key enzyme in a cancer-related signaling pathway, such as a kinase, the following diagram illustrates a simplified representation of such a pathway.

Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase1 Kinase A Receptor->Kinase1 activates Kinase2 Kinase B Kinase1->Kinase2 activates TF Transcription Factor Kinase2->TF activates Proliferation Cell Proliferation TF->Proliferation promotes Inhibitor This compound Inhibitor->Kinase1 inhibits

Fig. 3: Inhibition of a hypothetical kinase signaling pathway.
Conclusion

While further research is required to elucidate the specific enzyme inhibitory profile of this compound, the broader class of fluorinated benzothiazoles presents a promising scaffold for the development of novel enzyme inhibitors. The protocols and potential targets outlined in this document provide a solid starting point for the investigation of this compound's therapeutic potential. Researchers are encouraged to perform broad screening against a panel of enzymes to identify the specific targets of this compound.

References

Application Notes and Protocols for Cell-Based Assays Involving 4-Fluorobenzo[d]thiazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are provided as a generalized framework for the investigation of novel compounds within the benzothiazole class. As of the latest literature search, specific cell-based assay data for 4-Fluorobenzo[d]thiazol-2(3H)-one is not publicly available. Therefore, the data presented herein is hypothetical and intended for illustrative purposes to guide the experimental design for a compound of this nature.

Introduction

The benzothiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer properties.[1][2][3] Several benzothiazole-containing compounds have been shown to exert their effects through the inhibition of critical signaling pathways involved in cancer cell proliferation and survival, such as the EGFR/PI3K/AKT/mTOR pathway and the disruption of tubulin polymerization.[1][2]

This document outlines detailed protocols for cell-based assays to characterize the potential anticancer effects of a novel benzothiazole derivative, this compound. The described assays will enable researchers to:

  • Determine the cytotoxic and anti-proliferative effects on various cancer cell lines.

  • Investigate the underlying mechanism of action by analyzing its impact on a key oncogenic signaling pathway.

Application Note 1: Determination of Cytotoxicity using the MTT Assay

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the metabolic activity of cells as an indicator of cell viability.[4] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[4] The concentration of the dissolved formazan is directly proportional to the number of viable cells.

Experimental Protocol: MTT Assay

Materials:

  • This compound (stock solution in DMSO)

  • Cancer cell lines (e.g., T47D, PC3, HCT116, A549)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)[4]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-cell control (medium only).

    • Incubate for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • Add 10 µL of 5 mg/mL MTT solution to each well.[5][6]

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[4][5]

  • Formazan Solubilization:

    • Carefully aspirate the medium.

    • Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[4]

    • Wrap the plate in foil and shake on an orbital shaker for 15 minutes to ensure complete solubilization.[4]

  • Data Acquisition:

    • Read the absorbance at 570 nm using a multi-well plate reader.[6]

Hypothetical Data Presentation

The IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) would be calculated from the dose-response curves.

Cell LineCancer TypeHypothetical IC50 (µM) for this compound
T47DBreast Cancer15.5
PC3Prostate Cancer28.2
HCT116Colon Cancer21.8
A549Lung Cancer35.1

Experimental Workflow Diagram

MTT_Workflow cluster_prep Plate Preparation cluster_treat Compound Treatment cluster_assay MTT Assay cluster_read Data Acquisition seed Seed Cells in 96-well Plate incubate1 Incubate 24h seed->incubate1 treat Add Serial Dilutions of Compound incubate1->treat incubate2 Incubate 48h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 3-4h add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read Read Absorbance at 570 nm solubilize->read

Caption: Workflow for the MTT cytotoxicity assay.

Application Note 2: Investigation of the EGFR/PI3K/AKT Signaling Pathway

Based on the known mechanisms of similar benzothiazole compounds, it is plausible that this compound may inhibit the EGFR/PI3K/AKT/mTOR signaling pathway.[1] This can be investigated by analyzing the phosphorylation status of key proteins in this cascade using Western blotting. A decrease in the phosphorylation of EGFR, AKT, and mTOR upon treatment with the compound would suggest an inhibitory effect.

Experimental Protocol: Western Blotting

Materials:

  • This compound

  • Cancer cell line (e.g., T47D)

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed T47D cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with this compound at its IC50 concentration for a specified time (e.g., 24 hours). Include a vehicle control.

  • Protein Extraction:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection:

    • Wash the membrane and add ECL substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify band intensities and normalize phosphorylated protein levels to total protein levels.

Hypothetical Data Presentation

The results would be presented as the relative phosphorylation level compared to the vehicle control.

ProteinTreatmentHypothetical Relative Phosphorylation Level (Normalized to Total Protein and GAPDH)
p-EGFRVehicle Control1.00
This compound (15.5 µM)0.35
p-AKTVehicle Control1.00
This compound (15.5 µM)0.42
p-mTORVehicle Control1.00
This compound (15.5 µM)0.51

Signaling Pathway Diagram

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Activation AKT AKT PI3K->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Stimulation Compound This compound Compound->EGFR Inhibition

Caption: Proposed inhibitory action on the EGFR signaling pathway.

References

Application Notes and Protocols for the Purification of 4-Fluorobenzo[d]thiazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 4-Fluorobenzo[d]thiazol-2(3H)-one, a crucial step in ensuring the quality and reliability of subsequent research and development activities. The following methods are based on established techniques for the purification of related benzothiazole derivatives and provide a strong starting point for optimizing the purification of this specific compound.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to the prevalence of the benzothiazole scaffold in pharmacologically active molecules.[1] The purity of this compound is paramount for obtaining accurate biological and chemical data. The primary methods for the purification of benzothiazole derivatives are recrystallization and column chromatography. This document outlines generalized protocols for both techniques that can be adapted and optimized for this compound.

Data Presentation: Purification Parameters for Benzothiazole Derivatives

Due to the limited availability of specific data for this compound, the following table summarizes purification conditions reported for analogous benzothiazole compounds. This data can serve as a guide for selecting starting conditions for the purification of the target molecule.

Compound Purification Method Solvent/Eluent System Reference
3-(7-chloro-6-fluoro benzo[d]thiazol-2-yl)-2-(4-chloro phenyl)thiazo 1,3-lidin-4-oneRecrystallizationMethanol and Chloroform (1:1)[1]
2-amino-6-fluoro-7-chloro-(1,3)-benzothiazoleRecrystallizationBenzene and Ethanol (1:1)
2-(chloromethyl)-benzo[d]-thiazoleColumn ChromatographyEthyl acetate and n-hexane[2]
2-[2-(4-methylphenyl)ethenyl]-1,3- benzothiazole derivativesFlash Column ChromatographyEthyl acetate / Hexane (1:4)[3]
N-substituted aromatic aldehyde benzothiazol-2-yl hydrazoneRecrystallizationChloroform[4]
2-(5-substituted-tetrazole-1-yl)-benzothiazoleRecrystallizationMethanol[4]

Experimental Protocols

Note: These protocols are generalized and should be optimized for this compound. It is recommended to perform small-scale trials to determine the most effective purification strategy.

Protocol 1: Recrystallization

Recrystallization is a technique used to purify a solid compound by dissolving it in a hot solvent and allowing it to crystallize upon cooling. The choice of solvent is critical for successful purification.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol, Methanol, Chloroform, or a mixture)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser (optional, but recommended for volatile solvents)

  • Buchner funnel and filter paper

  • Vacuum flask

  • Cold bath (ice-water mixture)

Procedure:

  • Solvent Selection: In a small test tube, add a small amount of the crude compound and a few drops of the chosen solvent. The ideal solvent should dissolve the compound when hot but not at room temperature. Test various solvents to find the most suitable one. Based on related compounds, ethanol or a mixture of methanol and chloroform are good starting points.[1]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent.

  • Heating: Gently heat the mixture while stirring to dissolve the solid. If a significant portion of the solid remains undissolved, add small portions of the hot solvent until the solid is completely dissolved. Avoid adding excess solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a fluted filter paper in a pre-heated funnel.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. To maximize the yield, place the flask in a cold bath for about 30 minutes once it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.

Protocol 2: Flash Column Chromatography

Flash column chromatography is a purification technique that utilizes a stationary phase (e.g., silica gel) and a mobile phase (eluent) to separate compounds based on their polarity.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Eluent (e.g., a mixture of ethyl acetate and n-hexane)

  • Chromatography column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp for visualization

Procedure:

  • Eluent Selection: Determine the optimal eluent system by running TLC plates with the crude material in various ratios of ethyl acetate and n-hexane. The ideal eluent system will show good separation of the desired compound from impurities, with an Rf value of approximately 0.3 for the target compound.

  • Column Packing: Prepare a slurry of silica gel in the initial eluent (a low polarity mixture, e.g., 5% ethyl acetate in n-hexane). Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped. Allow the silica gel to settle, and then add a layer of sand on top.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.

  • Elution: Begin eluting the column with the initial low-polarity eluent. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the compounds down the column.

  • Fraction Collection: Collect fractions in test tubes as the eluent comes off the column.

  • Analysis: Monitor the collected fractions by TLC to identify which fractions contain the purified this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.

Visualization of Workflows

The following diagrams illustrate the logical flow of the purification protocols.

Recrystallization_Workflow start Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filtration Hot Filtration (if necessary) dissolve->hot_filtration cool Slow Cooling & Crystallization hot_filtration->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate wash Wash with Cold Solvent isolate->wash dry Dry Purified Product wash->dry end Pure Product dry->end Column_Chromatography_Workflow start Crude Product load Load Sample onto Silica Gel Column start->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate end Pure Product evaporate->end

References

Application Notes and Protocols: Methodology for Assessing the Bioactivity of Fluorinated Benzothiazoles

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Fluorinated benzothiazoles represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities. The introduction of fluorine atoms can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, often leading to enhanced therapeutic potential.[1] This document provides detailed methodologies and protocols for assessing the primary bioactivities associated with this class of compounds, including anticancer, antimicrobial, and enzyme inhibitory effects.

Assessment of Anticancer Activity

A primary therapeutic target for benzothiazole derivatives is the inhibition of cancer cell proliferation.[2] Fluorinated analogues, such as 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203), have shown potent antiproliferative activity.[3] The most common initial screening method to determine cytotoxicity is the MTT assay.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[4] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically.[5]

Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Readout cluster_analysis Data Analysis A 1. Plate Cells (e.g., 1x10^4 cells/well) B 2. Incubate Overnight (37°C, 5% CO2) A->B C 3. Add Fluorinated Benzothiazole Derivatives (Serial Dilutions) B->C D 4. Incubate for 48-72h C->D E 5. Add MTT Reagent (0.5 mg/mL) D->E F 6. Incubate for 2-4h (Formazan Formation) E->F G 7. Solubilize Crystals (DMSO or Detergent) F->G H 8. Measure Absorbance (570 nm) G->H I 9. Calculate % Viability H->I J 10. Determine IC50 Value I->J

Caption: Workflow of the MTT assay for evaluating cytotoxicity.

Protocol: MTT Assay

  • Cell Plating: Seed cancer cells (e.g., MCF-7, HCT-116, A549) into a 96-well flat-bottomed plate at a predetermined optimal density (e.g., 1 x 10⁴ to 1.5 x 10⁵ cells/mL) in 100 µL of culture medium.[6][7] Include wells with medium only for blank measurements.

  • Incubation: Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the fluorinated benzothiazole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin, Cisplatin).[2][6]

  • Incubation: Incubate the plates for the desired exposure period, typically 48 or 72 hours.[7][8]

  • MTT Addition: Add 10-20 µL of MTT stock solution (5 mg/mL in PBS) to each well to achieve a final concentration of approximately 0.5 mg/mL.[5]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.[9]

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution, such as dimethyl sulfoxide (DMSO) or a detergent reagent, to each well to dissolve the formazan crystals.[4] Mix gently on a shaker to ensure complete solubilization.[9]

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm or 650 nm can be used to correct for background absorbance.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Data Presentation: In Vitro Anticancer Activity

Quantitative data from cytotoxicity assays should be summarized for clear comparison.

Table 1: Example Cytotoxicity Data (IC₅₀ in µM) of Fluorinated Benzothiazoles

Compound ID HCT-116 (Colon) HEPG-2 (Liver) MCF-7 (Breast) PANC-1 (Pancreatic) Reference Drug (IC₅₀)
Compound 4a 5.61 7.92 3.84 - Sorafenib (IC₅₀: 5.61, 7.92, 3.84)[10]
Compound 4e - - 6.11 - Sorafenib[10]
Compound 8a - - 10.86 - Sorafenib[10]
BTA-4a - - - 27 Gemcitabine (IC₅₀: 52)[8]
BTA-4b - - - 35 Gemcitabine (IC₅₀: 52)[8]

| Hypothetical F-BTA | 10.5 | 15.2 | 8.9 | 12.4 | Doxorubicin |

Data extracted from multiple sources for illustrative purposes.[8][10]

Apoptosis Signaling Pathway

Many benzothiazole derivatives exert their anticancer effects by inducing apoptosis.[8] This involves complex signaling cascades that can be targeted and studied.

Simplified Apoptosis Induction Pathway

Apoptosis_Pathway FB Fluorinated Benzothiazole CYP1A1 CYP1A1 Metabolism FB->CYP1A1 Induces ROS Increased ROS CYP1A1->ROS p53 p53 Activation ROS->p53 Bax Bax (Pro-apoptotic) p53->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Downregulates Casp9 Caspase-9 Bax->Casp9 Activates Bcl2->Casp9 Inhibits Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis AChE_Assay cluster_reaction Enzymatic Reaction cluster_detection Colorimetric Detection cluster_readout Quantification ATCI Acetylthiocholine (ATCI) Substrate AChE AChE Enzyme ATCI->AChE Hydrolyzed by Thiocholine Thiocholine Product AChE->Thiocholine Inhibitor Fluorinated Benzothiazole (Inhibitor) Inhibitor->AChE Inhibits Yellow 5-Thio-2-nitrobenzoate (Yellow Product) Thiocholine->Yellow DTNB DTNB (Ellman's Reagent) DTNB->Yellow Reacts with Readout Measure Absorbance at 412 nm (Rate of color change α Activity) Yellow->Readout IC50 Calculate % Inhibition & IC50 Readout->IC50

References

Application Note & Protocol: Quantitative Analysis of 4-Fluorobenzo[d]thiazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Fluorobenzo[d]thiazol-2(3H)-one is a heterocyclic compound of interest in pharmaceutical and chemical research. Accurate and precise quantification of this analyte is crucial for various stages of drug development, including pharmacokinetic studies, formulation analysis, and quality control. This document presents a framework for the development and validation of analytical methods for its quantification.

Chemical Structure:

  • IUPAC Name: 4-Fluoro-1,3-benzothiazol-2(3H)-one

  • Molecular Formula: C₇H₄FNOS

  • Molecular Weight: 169.18 g/mol

Recommended Analytical Techniques

Based on the chemical properties of this compound, the following analytical techniques are recommended for its quantification:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely accessible technique suitable for quantifying the analyte in bulk materials and simple formulations.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): Offers superior sensitivity and selectivity, making it the method of choice for complex matrices such as plasma, tissues, and other biological fluids.[2][3]

Experimental Protocols

HPLC-UV Method Development Protocol

This protocol outlines a starting point for developing a robust HPLC-UV method. Optimization of these parameters will be necessary.

3.1.1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Orthophosphoric acid (ACS grade)

  • Volumetric flasks, pipettes, and autosampler vials

3.1.2. Chromatographic Conditions (Suggested Starting Point):

ParameterSuggested Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start with 70% A / 30% B, ramp to 10% A / 90% B over 10 min
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV-Vis Detector at an appropriate wavelength (e.g., 272 nm)[2]

3.1.3. Standard Solution Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3.1.4. Sample Preparation (for a simple matrix):

  • Accurately weigh the sample containing the analyte.

  • Dissolve the sample in a suitable solvent (e.g., methanol).

  • Filter the solution through a 0.45 µm syringe filter before injection.

3.1.5. HPLC-UV Method Development Workflow:

HPLC_UV_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing A Prepare Mobile Phase D Equilibrate HPLC System A->D B Prepare Standard Solutions E Inject Standards & Sample B->E C Prepare Sample C->E D->E F Acquire Data E->F G Integrate Peaks F->G H Generate Calibration Curve G->H I Quantify Analyte H->I

Caption: HPLC-UV method development and analysis workflow.

LC-MS/MS Method Development Protocol

This protocol provides a general approach for developing a sensitive and selective LC-MS/MS method, particularly for biological matrices.

3.2.1. Materials and Reagents:

  • This compound reference standard

  • Internal Standard (IS) - a structurally similar compound if available

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Biological matrix (e.g., human plasma)

3.2.2. Liquid Chromatography Conditions (Suggested Starting Point):

ParameterSuggested Condition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid and 5 mM Ammonium Formate in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 95% A / 5% B, ramp to 5% A / 95% B over 5 min
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C

3.2.3. Mass Spectrometry Conditions (to be optimized):

ParameterSuggested Setting
Ionization Mode Electrospray Ionization (ESI), Positive or Negative
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) [M+H]⁺ or [M-H]⁻ of this compound
Product Ion (Q3) To be determined by infusion and fragmentation experiments
Collision Energy To be optimized
Dwell Time 100 ms

3.2.4. Sample Preparation (Protein Precipitation for Plasma):

  • Pipette 100 µL of plasma into a microcentrifuge tube.

  • Add 20 µL of Internal Standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial for injection.

3.2.5. LC-MS/MS Method Development Workflow:

LCMSMS_Workflow cluster_dev Method Development cluster_sample Sample Analysis A Analyte Infusion B Optimize MS Parameters (Q1, Q3, CE) A->B C Develop LC Gradient B->C D Sample Preparation (e.g., Protein Precipitation) C->D E LC-MS/MS Analysis D->E F Data Processing & Quantification E->F

Caption: LC-MS/MS method development and sample analysis workflow.

Method Validation

Once a method is developed, it must be validated to ensure it is suitable for its intended purpose. The following parameters should be assessed according to regulatory guidelines (e.g., ICH, FDA).[1]

4.1. Validation Parameters and Acceptance Criteria:

ParameterDescriptionTypical Acceptance Criteria
Specificity/Selectivity The ability to assess the analyte unequivocally in the presence of other components.No significant interfering peaks at the retention time of the analyte and IS.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.To be defined based on the application.
Accuracy The closeness of the test results to the true value.Mean recovery of 80-120% (for bioanalysis) or 98-102% (for drug substance).
Precision The degree of agreement among individual test results when the procedure is applied repeatedly.Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ) for bioanalysis.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Typically Signal-to-Noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically Signal-to-Noise ratio of 10:1. CV ≤ 20%.
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.Analyte concentration should be within ±15% of the nominal concentration.

Data Presentation Templates

The following tables are templates for summarizing quantitative data obtained during method validation.

Table 1: HPLC-UV Method Validation Summary (Template)

ParameterResultAcceptance Criteria
Linearity (r²) ≥ 0.99
Range (µg/mL)
LOD (µg/mL)
LOQ (µg/mL)
Precision (CV%) ≤ 2%
Accuracy (%) 98.0 - 102.0%

Table 2: LC-MS/MS Method Validation Summary for Bioanalysis (Template)

ParameterResultAcceptance Criteria
Linearity (r²) ≥ 0.99
Range (ng/mL)
LLOQ (ng/mL)
Intra-day Precision (CV%) ≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (CV%) ≤ 15% (≤ 20% at LLOQ)
Accuracy (%) 85 - 115% (80 - 120% at LLOQ)
Matrix Effect (%) To be assessed
Recovery (%) Consistent, precise, and reproducible

Conclusion

This document provides a comprehensive framework for the development and validation of analytical methods for the quantification of this compound. The provided HPLC-UV and LC-MS/MS protocols serve as a starting point, and optimization will be required to achieve the desired performance characteristics. Rigorous method validation is essential to ensure the generation of reliable and reproducible data for research and drug development applications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Fluorobenzothiazoles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-fluorobenzothiazoles and related derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing the fluorobenzothiazole core?

A1: The two most prevalent methods for forming the fluorobenzothiazole ring system are the Jacobsen cyclization and synthesis via a benzyne intermediate. The Jacobsen method typically involves the oxidation of a precursor thiobenzanilide using an oxidizing agent like potassium hexacyanoferrate(III).[1] The benzyne intermediate route offers a more regioselective approach, which is particularly useful for controlling the position of the fluorine substituent.[1]

Q2: Why is the position of the fluorine atom critical in my final benzothiazole product?

A2: The position of the fluorine atom can significantly influence the biological activity and physicochemical properties of the molecule. For instance, in the development of antitumor agents, different fluoro-isomers have shown markedly different cytotoxic profiles and metabolic stability.[1] Similarly, in the design of inhibitors for targets like the SARS-CoV-2 main protease, the placement of fluorine is crucial for optimizing binding affinity and pharmacokinetic properties. Therefore, achieving high regioselectivity during synthesis is often a critical goal.

Q3: Are there specific safety precautions I should take when working with fluorinated precursors?

A3: Yes, standard laboratory safety protocols should be strictly followed. Many organic fluorine compounds and their precursors can be toxic or irritants. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Consult the Safety Data Sheet (SDS) for all specific reagents used in your synthesis.

Troubleshooting Guide

Issue 1: Formation of Undesired Regioisomers

Q: I am attempting to synthesize a 5-fluoro- or 7-fluorobenzothiazole derivative using the Jacobsen cyclization (potassium hexacyanoferrate(III) oxidation) of a 3-fluoro-thiobenzanilide, but I am getting a mixture of both isomers. How can I obtain a single, pure regioisomer?

A: This is a well-documented issue with the Jacobsen cyclization and related methods when using a meta-substituted anilide ring. The cyclization can occur on either side of the fluorine substituent, leading to a mixture of products.

Solution: To achieve specific ring closure and synthesize a single isomer, the recommended approach is to use a synthetic route involving a benzyne intermediate . This method provides specific direction of ring closure. For example, starting with a thiobenz-2-bromoanilide derivative and treating it with a strong base like potassium amide in liquid ammonia will generate the benzyne intermediate, which then cyclizes to a single desired product without forming the other regioisomer.[1]

Issue 2: Low Reaction Yield

Q: My overall yield for the 4-fluorobenzothiazole synthesis is consistently low. What factors could be contributing to this, and how can I optimize the reaction?

A: Low yields can stem from several factors, including incomplete reaction, side product formation, or issues during workup and purification.

Potential Causes & Solutions:

  • Oxidation Conditions (Jacobsen Method): The addition rate and temperature control are crucial. Adding the basic solution of the thiobenzanilide to the potassium hexacyanoferrate(III) solution (reverse addition) can improve yields compared to the original Jacobsen method.[1] Maintain the temperature carefully, for example, at 40°C, as temperature spikes can lead to degradation.[1]

  • Purity of Starting Materials: Ensure your starting anilines and other precursors are pure. Impurities can interfere with the reaction.

  • Atmosphere: For reactions sensitive to oxidation or moisture, such as those involving strong bases like potassium amide, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Workup Procedure: During extraction and washing steps, ensure the pH is adjusted correctly to prevent loss of the product, which may be soluble in either acidic or basic aqueous layers depending on its structure.

Experimental Protocols

Protocol 1: Synthesis of Monofluoro-2-phenylbenzothiazoles via Jacobsen-type Oxidation

This protocol is adapted from the hexacyanoferrate(III) oxidation method for synthesizing 2-(m-fluorophenyl)benzothiazole.[1]

Materials:

  • 3-Fluorothiobenzanilide

  • Potassium hexacyanoferrate(III) (K₃[Fe(CN)₆])

  • Sodium hydroxide (NaOH)

  • Concentrated hydrochloric acid (HCl)

  • Aqueous ethanol for recrystallization

  • Three-necked flask, thermometer, dropping funnel, mechanical stirrer

Procedure:

  • In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, prepare a solution of 30.5 g (0.092 mole) of potassium hexacyanoferrate(III) in 60 ml of water.

  • Separately, prepare a solution of 6.93 g (0.03 mole) of 3-fluorothiobenzanilide in 100 ml of 10% sodium hydroxide.

  • Over a period of 1.5 hours, add the thiobenzanilide solution to the potassium hexacyanoferrate(III) solution while stirring and maintaining the reaction temperature at 40°C.

  • After the addition is complete, cool the mixture and filter to collect the crude solid.

  • Extract the yellow residue with warm concentrated hydrochloric acid and filter the extract.

  • Dilute the filtrate to four times its volume with water and chill overnight to precipitate the product.

  • Collect the yellow solid by filtration, wash with water, and recrystallize twice from aqueous ethanol to yield the purified product.

Protocol 2: Synthesis of 4-Fluoro-2-phenylbenzothiazole via Benzyne Intermediate

This protocol is based on the benzyne intermediate method, which provides regiochemical control.[1]

Materials:

  • Thiobenz(2-bromo-3-fluoro)anilide

  • Potassium amide (KNH₂)

  • Liquid ammonia (NH₃)

  • Anhydrous ether

  • Ammonium chloride (NH₄Cl)

Procedure:

  • Set up a reaction flask suitable for use with liquid ammonia.

  • Add liquid ammonia to the flask and dissolve the thiobenz(2-bromo-3-fluoro)anilide starting material.

  • Slowly add potassium amide to the solution to generate the benzyne intermediate. The reaction is typically rapid.

  • After the reaction is complete (monitor by TLC if feasible), quench the reaction by the cautious addition of ammonium chloride.

  • Allow the ammonia to evaporate in a well-ventilated fume hood.

  • Dissolve the residue in a mixture of water and ether.

  • Separate the organic layer, wash it with dilute acid and then with water, and dry it over magnesium sulfate.

  • Evaporate the ether to obtain the crude product.

  • Purify the product by recrystallization from a suitable solvent like aqueous ethanol or cyclohexane.

Data Summary

The choice of synthetic method can significantly impact the final yield, especially when dealing with different isomers. The table below summarizes reported yields for the synthesis of various monofluoro-2-phenylbenzothiazoles using the two primary methods.

Target CompoundSynthesis MethodReported Yield (%)Reference
4-Fluoro-2-phenylbenzothiazoleHexacyanoferrate(III) Oxidation40%[1]
4-Fluoro-2-phenylbenzothiazoleBenzyne Intermediate31%[1]
5-Fluoro-2-phenylbenzothiazoleHexacyanoferrate(III) Oxidation61%[1]
6-Fluoro-2-phenylbenzothiazoleHexacyanoferrate(III) Oxidation70%[1]
7-Fluoro-2-phenylbenzothiazoleHexacyanoferrate(III) Oxidation48%[1]

Note: The Hexacyanoferrate(III) oxidation of 3-fluorothiobenzanilide yields a mixture of 5- and 7-fluoro isomers.[1]

Visual Guides

SynthesisPathways Start Fluorinated Thiobenzanilide Precursor Jacobsen Jacobsen-type Oxidation (e.g., K3[Fe(CN)6]) Start->Jacobsen meta-Fluoro Substituent Benzyne Benzyne Intermediate (e.g., KNH2 / liq. NH3) Start->Benzyne ortho-Bromo-fluoro Substituent Mixture Mixture of Regioisomers (e.g., 5-F and 7-F) Jacobsen->Mixture Single Single Regioisomer (e.g., 4-F) Benzyne->Single Purification Purification (Crystallization / Chromatography) Mixture->Purification Single->Purification Final Pure Fluorobenzothiazole Purification->Final

Caption: Synthetic routes to fluorobenzothiazoles.

TroubleshootingTree Start Issue Encountered in Synthesis IsomerMix Undesired Regioisomers in Product? Start->IsomerMix LowYield Low Overall Yield? IsomerMix->LowYield No UseBenzyne Solution: Use Benzyne Intermediate Method for Regiospecificity IsomerMix->UseBenzyne Yes CheckConditions Check Reaction Conditions: - Temperature Control - Addition Rate - Inert Atmosphere LowYield->CheckConditions Yes CheckPurity Check Purity of Starting Materials CheckConditions->CheckPurity OptimizeWorkup Optimize Workup & Purification: - pH adjustment - Solvent Choice CheckPurity->OptimizeWorkup

Caption: Troubleshooting decision tree for synthesis.

References

Technical Support Center: Synthesis of 4-Fluorobenzo[d]thiazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Fluorobenzo[d]thiazol-2(3H)-one synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and efficient method for synthesizing this compound is the cyclization of 2-amino-3-fluorothiophenol with a carbonylating agent. Phosgene equivalents, such as 1,1'-carbonyldiimidazole (CDI) or triphosgene, are commonly used for this transformation due to their reactivity and safer handling compared to phosgene gas.[1][2][3][4][5]

Q2: What are the typical yields for this synthesis?

A2: Yields can vary significantly based on the chosen reagents and reaction conditions. With optimized protocols, yields can be good to excellent. For analogous reactions involving the cyclization of aminothiophenols, yields have been reported in the range of 85-94%.[6] However, without careful optimization, yields can be considerably lower.

Q3: What are the critical parameters to control for maximizing the yield?

A3: Several factors significantly influence the reaction yield:

  • Purity of Starting Materials: Ensure the 2-amino-3-fluorothiophenol is of high purity, as impurities can lead to side reactions.

  • Choice of Carbonylating Agent: While triphosgene is effective, 1,1'-carbonyldiimidazole (CDI) is often preferred for its milder reaction conditions and operational simplicity.[2][3][4]

  • Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are typically used to prevent hydrolysis of the carbonylating agent and intermediates.

  • Temperature: The reaction is often carried out at low temperatures (e.g., 0 °C) initially, followed by warming to room temperature to control the reaction rate and minimize side product formation.

  • Presence of a Base: A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is crucial to neutralize the acid generated during the reaction, which drives the reaction to completion.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a standard method for monitoring the reaction's progress. Use an appropriate solvent system (e.g., ethyl acetate/hexane mixture) to track the consumption of the starting material (2-amino-3-fluorothiophenol) and the formation of the product. The disappearance of the starting material spot is a good indicator of reaction completion.

Q5: What is the best method for purifying the final product?

A5: After the reaction is complete, the crude product is typically purified by column chromatography on silica gel. A gradient of ethyl acetate in hexane is a common eluent system. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be employed for further purification to obtain a high-purity solid.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Degraded Carbonylating Agent: Phosgene equivalents are sensitive to moisture.1. Use a fresh bottle of the carbonylating agent or a newly opened container. Ensure it is handled under anhydrous conditions.
2. Wet Solvent or Glassware: Water will react with and consume the carbonylating agent.2. Use freshly distilled, anhydrous solvents. Dry all glassware in an oven before use and cool under a stream of inert gas (e.g., nitrogen or argon).
3. Insufficient Base: Incomplete neutralization of the generated acid (e.g., HCl from triphosgene) can stall the reaction.3. Use at least two equivalents of a non-nucleophilic base (e.g., triethylamine or DIPEA). Add the base dropwise to the reaction mixture.
4. Low Reaction Temperature: The activation energy for the reaction may not be reached.4. While the initial addition of the carbonylating agent should be at a low temperature (0 °C), allow the reaction to warm to room temperature and stir for several hours to ensure completion.
Multiple Spots on TLC (Besides Product and Starting Material) 1. Formation of Urea/Thiourea Byproducts: If the starting 2-amino-3-fluorothiophenol is impure or if the reaction is not driven to completion, side reactions can occur.1. Ensure high purity of the starting material. Use a slight excess of the carbonylating agent to ensure complete conversion.
2. Dimerization or Polymerization: Under certain conditions, the starting material or intermediates can self-react.2. Maintain a dilute reaction concentration. Add the carbonylating agent slowly to the solution of the aminothiophenol to avoid high local concentrations.
3. Incomplete Cyclization: The intermediate carbamoyl chloride or activated ester may be present.3. Ensure a sufficient amount of base is present and allow for adequate reaction time at room temperature to facilitate the final ring-closing step.
Difficulty in Purifying the Product 1. Co-eluting Impurities: Side products may have similar polarity to the desired product.1. Optimize the solvent system for column chromatography. Try a different solvent system or use a gradient elution with a shallow slope.
2. Oily Product Instead of Solid: Residual solvent or impurities can prevent crystallization.2. After column chromatography, ensure all solvent is removed under high vacuum. Attempt recrystallization from various solvent systems. If it remains an oil, try trituration with a non-polar solvent like hexane or pentane to induce solidification.
Yield is Consistently Moderate (50-60%) and Not Improving 1. Sub-optimal Reaction Conditions: The combination of solvent, base, and temperature may not be ideal.1. Systematically vary the reaction parameters. For example, try a different aprotic solvent (e.g., acetonitrile) or a different non-nucleophilic base. A slight increase in reaction temperature (e.g., to 40 °C) after the initial addition might improve the rate of the final cyclization step.
2. Slow Addition of Reagents: The rate of addition can be critical.2. Experiment with the rate of addition of the carbonylating agent. A very slow addition at a low temperature is generally recommended.

Experimental Protocols

Protocol 1: Synthesis using 1,1'-Carbonyldiimidazole (CDI)

This protocol is often favored due to the milder conditions and easier handling of CDI.

Materials:

  • 2-amino-3-fluorothiophenol

  • 1,1'-Carbonyldiimidazole (CDI)

  • Triethylamine (TEA)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Dissolve 2-amino-3-fluorothiophenol (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (2.2 eq) dropwise to the stirred solution.

  • In a separate flask, dissolve CDI (1.1 eq) in anhydrous THF.

  • Add the CDI solution dropwise to the aminothiophenol solution at 0 °C over 30 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.

  • Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

Data Presentation

Table 1: Comparison of Carbonylating Agents in Analogous Benzothiazol-2-one Syntheses

Carbonylating AgentTypical SolventBaseTemperatureTypical Yield RangeReference
1,1'-Carbonyldiimidazole (CDI)THF, DCMTriethylamine, DIPEA0 °C to RT80-95%[2][3][4]
TriphosgeneTHF, TolueneTriethylamine, Pyridine0 °C to RT75-90%

Note: Yields are based on analogous reactions and may vary for the specific synthesis of this compound.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 2-amino-3-fluorothiophenol 2-amino-3-fluorothiophenol Mixing Mix at 0 °C, then warm to RT 2-amino-3-fluorothiophenol->Mixing CDI 1,1'-Carbonyldiimidazole (CDI) CDI->Mixing Base Base (e.g., TEA) Base->Mixing Solvent Anhydrous Solvent (e.g., THF) Solvent->Mixing Quench Aqueous Work-up Mixing->Quench Extract Extraction with Organic Solvent Quench->Extract Dry Drying and Concentration Extract->Dry Purify Column Chromatography Dry->Purify Product This compound Purify->Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Yield Start Low Yield Observed Check_Reagents Check Purity and Activity of Reagents Start->Check_Reagents Check_Conditions Verify Anhydrous Conditions Start->Check_Conditions Check_Stoichiometry Confirm Stoichiometry (esp. Base) Start->Check_Stoichiometry Check_Temp Optimize Temperature Profile Start->Check_Temp Check_Purification Review Purification Technique Start->Check_Purification Impure_Reagents Impure/Degraded Reagents? Check_Reagents->Impure_Reagents Evaluate Wet_Conditions Moisture Contamination? Check_Conditions->Wet_Conditions Evaluate Insufficient_Base Insufficient Base? Check_Stoichiometry->Insufficient_Base Evaluate Suboptimal_Temp Sub-optimal Temperature? Check_Temp->Suboptimal_Temp Evaluate Loss_During_Purification Loss during Purification? Check_Purification->Loss_During_Purification Evaluate Sol_Reagents Use Fresh, High-Purity Reagents Impure_Reagents->Sol_Reagents If Yes Sol_Conditions Use Anhydrous Solvents & Dried Glassware Wet_Conditions->Sol_Conditions If Yes Sol_Stoichiometry Use >2 eq. of Base Insufficient_Base->Sol_Stoichiometry If Yes Sol_Temp Adjust Reaction Temperature/Time Suboptimal_Temp->Sol_Temp If Yes Sol_Purification Optimize Chromatography/Recrystallization Loss_During_Purification->Sol_Purification If Yes

Caption: Troubleshooting guide for low yield in the synthesis.

References

Technical Support Center: 4-Fluorobenzo[d]thiazol-2(3H)-one Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful purification of 4-Fluorobenzo[d]thiazol-2(3H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound relevant to its purification?

A1: While specific data is not extensively published, based on its structure and related compounds, key properties include:

  • Appearance: Likely a solid at room temperature.

  • Solubility: Expected to have limited solubility in non-polar solvents and better solubility in polar aprotic solvents like acetone, ethyl acetate, and DMF.

  • Stability: Generally stable under standard laboratory conditions. However, prolonged exposure to strong acids, bases, or high temperatures may lead to degradation.

Q2: What are the common methods for purifying this compound?

A2: The most common purification techniques for benzothiazole derivatives, and therefore likely effective for this compound, are:

  • Recrystallization: Effective for removing small amounts of impurities, assuming a suitable solvent can be found.

  • Flash Column Chromatography: Useful for separating the target compound from byproducts and unreacted starting materials, especially in complex mixtures.

Q3: What are potential impurities in the synthesis of this compound?

A3: Impurities can arise from starting materials, side reactions, or degradation. Potential impurities could include unreacted starting materials, partially reacted intermediates, and byproducts from side reactions. The specific impurities will depend on the synthetic route employed.

Troubleshooting Guides

Low Yield After Purification

Q: I am experiencing a significant loss of product during purification. What are the possible causes and solutions?

A: Low yield is a common issue. Consider the following:

  • Cause 1: Suboptimal Recrystallization Solvent. The chosen solvent may be too good, leading to the product remaining in the mother liquor.

    • Solution: Perform small-scale solvent screening to find a solvent system where the compound is sparingly soluble at room temperature but highly soluble when hot. Consider using a co-solvent system (e.g., ethanol/water, ethyl acetate/hexanes).

  • Cause 2: Premature Crystallization. The product may be crystallizing out on the filter paper or in the funnel during hot filtration.

    • Solution: Preheat the filtration apparatus (funnel and receiving flask) before filtering the hot solution. Use a minimum amount of hot solvent to wash the crystals.

  • Cause 3: Incomplete Precipitation. The product may not have fully crystallized out of the solution upon cooling.

    • Solution: Cool the solution for a longer period, potentially in an ice bath or refrigerator. Gently scratching the inside of the flask with a glass rod can induce crystallization.

  • Cause 4: Adsorption on Silica Gel (Chromatography). The compound may be strongly adsorbing to the silica gel, leading to incomplete elution.

    • Solution: Increase the polarity of the eluent. A small amount of a more polar solvent (e.g., methanol in a dichloromethane eluent) can help desorb the compound.

Persistent Impurities

Q: After purification, I still observe impurities in my NMR or LC-MS analysis. How can I remove them?

A: The strategy depends on the nature of the impurity:

  • If the impurity is more polar:

    • Recrystallization: Choose a less polar solvent for recrystallization. The impurity should remain in the solvent while the product crystallizes.

    • Chromatography: Use a less polar eluent system. The product will elute before the polar impurity.

  • If the impurity is less polar:

    • Recrystallization: Use a more polar solvent. The impurity will dissolve, and the product will crystallize upon cooling.

    • Chromatography: Start with a non-polar eluent to wash out the non-polar impurity first, then gradually increase the polarity to elute the product.

  • If the impurity has similar polarity (difficult to separate by chromatography):

    • Recrystallization: This is often the better option. Meticulous solvent screening is crucial.

    • Preparative HPLC: For very challenging separations, preparative HPLC with a different stationary phase or solvent system may be necessary.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: In a small test tube, add ~10-20 mg of the crude product. Add a potential solvent (e.g., ethanol, isopropanol, ethyl acetate, or a mixture) dropwise at room temperature until the solid just dissolves. If it dissolves readily at room temperature, the solvent is likely too good. Find a solvent in which the compound is sparingly soluble at room temperature.

  • Dissolution: In an appropriately sized flask, add the crude this compound. Add the chosen solvent in small portions and heat the mixture to boiling with stirring. Continue adding the solvent until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place it in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography
  • Stationary Phase: Silica gel (230-400 mesh).

  • Eluent Selection: Use thin-layer chromatography (TLC) to determine a suitable eluent system. A good system will give the product a retention factor (Rf) of ~0.3. Based on similar compounds, a starting point could be a mixture of hexanes and ethyl acetate.

  • Column Packing: Pack the column with silica gel as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.

  • Elution: Start with the low-polarity eluent and gradually increase the polarity (e.g., from 10% ethyl acetate in hexanes to 30%). Collect fractions and monitor them by TLC.

  • Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to obtain the purified product.

Data Presentation

Table 1: Example Solvent Systems for Purification of Benzothiazole Derivatives

Compound TypePurification MethodSolvent SystemReference
N-(4-Fluoro-3-nitrophenyl)acetamideColumn ChromatographyEthyl acetate/Hexanes (2:1)[1]
tert-Butyl(4-fluoro-3-nitrophenoxy)dimethylsilaneColumn ChromatographyDiethyl ether/Hexanes (4:1)[1]
3-(7-Chloro-6-fluoro benzo[d]thiazol-2-yl)-2-(4-chlorophenyl)thiazolidin-4-oneRecrystallizationMethanol/Chloroform (1:1)[2]
Substituted 2-aminobenzothiazole derivativesRecrystallizationBenzene/Ethanol (1:1)[2]

Note: This table provides examples from related compounds to guide solvent selection. Optimal conditions for this compound may vary.

Visualizations

Purification_Workflow Crude Crude Product Assess Assess Purity (TLC, NMR) Crude->Assess Decision Purity Acceptable? Assess->Decision High_Purity High Purity (>95%) Decision->High_Purity Yes Low_Purity Low Purity (<95%) Decision->Low_Purity No Recrystallize Recrystallization High_Purity->Recrystallize Column Column Chromatography Low_Purity->Column Pure_Product Pure Product Recrystallize->Pure_Product Column->Pure_Product

Caption: General workflow for the purification of this compound.

Troubleshooting_Tree cluster_yield Low Yield Troubleshooting cluster_purity Impurity Troubleshooting Start Purification Issue Low_Yield Low Yield Start->Low_Yield Impure Persistent Impurities Start->Impure Recryst_Yield Recrystallization Issue? Low_Yield->Recryst_Yield Chrom_Yield Chromatography Issue? Low_Yield->Chrom_Yield Polarity_Check Determine Impurity Polarity Impure->Polarity_Check Solvent_Choice Check Solvent Choice Recryst_Yield->Solvent_Choice Precipitation Optimize Crystallization Recryst_Yield->Precipitation Adsorption Check Eluent Polarity Chrom_Yield->Adsorption Optimize_Conditions Optimize Current Method Polarity_Check->Optimize_Conditions Change_Method Change Purification Method Optimize_Conditions->Change_Method If still impure

Caption: Decision tree for troubleshooting common purification issues.

Impurity_Sources Synthesis Synthesis of this compound Starting_Materials Unreacted Starting Materials Synthesis->Starting_Materials Intermediates Reaction Intermediates Synthesis->Intermediates Byproducts Side-Reaction Byproducts Synthesis->Byproducts Degradation Degradation Products Synthesis->Degradation

Caption: Potential sources of impurities in the synthesis of the target compound.

References

"optimization of reaction conditions for fluorinated benzothiazole synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of fluorinated benzothiazoles.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of fluorinated benzothiazoles in a question-and-answer format.

Question: My reaction yield is low. What are the potential causes and how can I improve it?

Answer: Low yields in fluorinated benzothiazole synthesis can stem from several factors. Consider the following troubleshooting steps:

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] If the starting materials are still present after the recommended reaction time, consider extending the reaction duration or increasing the temperature.

  • Suboptimal Catalyst: The choice and amount of catalyst can significantly impact the yield. For condensation reactions of 2-aminothiophenol with aldehydes, various catalysts have been shown to be effective. If you are not using a catalyst, or if your chosen catalyst is not performing well, consider alternatives. For instance, a mixture of H₂O₂/HCl in ethanol at room temperature has been reported to give excellent yields.[2]

  • Improper Solvent: The solvent plays a crucial role in the reaction. Ensure that your reagents are soluble in the chosen solvent at the reaction temperature. In some cases, changing the solvent can improve the yield. For continuous-flow synthesis, using DMF as a solvent can help to avoid plugging in the microreactor.[3]

  • Side Reactions: Undesired side reactions can consume your starting materials and reduce the yield of the desired product. The formation of byproducts can sometimes be suppressed by adjusting the reaction temperature.[3]

  • Purification Losses: Significant loss of product can occur during the work-up and purification steps. Ensure that your extraction and chromatography techniques are optimized for your specific product.

Question: I am observing the formation of multiple products in my reaction. How can I improve the selectivity?

Answer: The formation of multiple products indicates a lack of selectivity in your reaction. Here are some strategies to enhance selectivity:

  • Reaction Temperature Control: Temperature can influence the relative rates of competing reactions. Carefully controlling the reaction temperature may favor the formation of the desired product over side products.[3]

  • Choice of Reagents: The nature of your starting materials can affect selectivity. For instance, in electrophilic fluorination reactions, the position of fluorination can be directed by the existing substituents on the benzothiazole ring.

  • Catalyst Selection: A selective catalyst can promote the desired reaction pathway while disfavoring others. Experiment with different catalysts to find one that provides the best selectivity for your transformation.

Question: I am having difficulty with the purification of my fluorinated benzothiazole product. What can I do?

Answer: Purification challenges can arise from the physical properties of your product and the presence of impurities. Consider these points:

  • Recrystallization: If your product is a solid, recrystallization is often an effective purification method. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures. Benzene has been used for recrystallizing some fluorinated benzothiazole derivatives.[1]

  • Column Chromatography: For complex mixtures or non-crystalline products, column chromatography is the method of choice. Systematically screen different solvent systems (eluents) to achieve good separation of your product from impurities.

  • Washing: After filtration, washing the solid product with an appropriate solvent can remove residual impurities. Water is commonly used to wash the crude product.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing the fluorinated benzothiazole core?

A1: The most prevalent methods for constructing the benzothiazole ring system are:

  • Condensation of 2-aminobenzethiol with carbonyl compounds: This is a widely used method involving the reaction of a substituted 2-aminobenzethiol with aldehydes or carboxylic acids.[2][4]

  • Intramolecular cyclization: This approach involves the cyclization of a pre-functionalized aromatic precursor.[4]

  • Reaction with nitriles: Copper-catalyzed condensation of 2-aminobenzenethiols with nitriles is another effective method.[4]

Q2: How can I introduce a fluorine atom onto the benzothiazole ring?

A2: Fluorine atoms can be introduced in two main ways:

  • Using a fluorinated starting material: The most straightforward approach is to start with a commercially available fluorinated aniline or 2-aminobenzethiol.[5]

  • Direct fluorination: Electrophilic fluorinating agents, such as Selectfluor, can be used to directly introduce a fluorine atom onto a pre-formed benzothiazole ring. The reaction conditions for such a reaction may require optimization.[6]

Q3: What analytical techniques are typically used to characterize fluorinated benzothiazoles?

A3: The standard analytical techniques for characterizing these compounds include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are essential for determining the structure of the molecule.[1][7]

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule.[1]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition.[7]

Data Presentation

Table 1: Optimization of Reaction Conditions for Electrophilic Fluorination [6]

EntryReagentSolventTemperature (°C)Time (min)Yield (%)
1SelectfluorCH₃CN806045
2SelectfluorDMF806055
3SelectfluorCH₃CN120 (MW)2093
4SelectfluorDMF120 (MW)2085

MW = Microwave irradiation

Experimental Protocols

Protocol 1: General Synthesis of 6-fluoro-1,3-benzothiazol-2-amine derivatives [1]

  • To a solution of 6-fluoro-1,3-benzothiazol-2-amine (1 equivalent) in an appropriate solvent, add thionyl chloride (1.2 equivalents) in the presence of a base at 15-20 °C.

  • To this mixture, add the desired amine (1 equivalent).

  • Reflux the reaction mixture for 2-3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid product that separates out is collected by filtration.

  • Wash the solid with water and dry it.

  • Recrystallize the crude product from benzene to afford the pure compound.

Protocol 2: Synthesis of 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles [7]

  • Prepare an equimolar mixture of the respective thiosemicarbazone and 2-bromo-4-fluoroacetophenone in absolute ethanol.

  • Heat the mixture under reflux for 4-5 hours.

  • Monitor the reaction progress by TLC. The appearance of a single spot indicates the completion of the reaction.

  • Once the reaction is complete, allow the mixture to cool to room temperature for 30 minutes.

  • The cyclized product is then isolated. Yields are reported to be in the range of 61-80%.

Visualizations

TroubleshootingWorkflow start Low Yield or Impurities Detected check_completion Check Reaction Completion (TLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete Starting Material Remains complete Reaction Complete check_completion->complete No Starting Material extend_time Extend Reaction Time / Increase Temp. incomplete->extend_time extend_time->check_completion check_catalyst Evaluate Catalyst Performance complete->check_catalyst ineffective_catalyst Ineffective Catalyst check_catalyst->ineffective_catalyst Known to be problematic effective_catalyst Catalyst is Effective check_catalyst->effective_catalyst Generally reliable change_catalyst Change Catalyst ineffective_catalyst->change_catalyst change_catalyst->start check_solvent Assess Solvent Suitability effective_catalyst->check_solvent improper_solvent Improper Solvent check_solvent->improper_solvent Solubility issues proper_solvent Solvent is Suitable check_solvent->proper_solvent Good solubility change_solvent Change Solvent improper_solvent->change_solvent change_solvent->start optimize_purification Optimize Purification Protocol proper_solvent->optimize_purification

Caption: Troubleshooting workflow for low yield or impurities.

SynthesisPathway start_materials 2-Aminobenzethiol + Aldehyde/Carboxylic Acid intermediate Schiff Base/ Amide Intermediate start_materials->intermediate + reaction_conditions Solvent Catalyst Heat cyclization Intramolecular Cyclization intermediate->cyclization Under Reaction Conditions product Fluorinated Benzothiazole cyclization->product

Caption: Common synthetic pathway for fluorinated benzothiazoles.

References

Technical Support Center: Synthesis of 4-Fluorobenzo[d]thiazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Fluorobenzo[d]thiazol-2(3H)-one.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for this compound?

The most common and direct method for synthesizing this compound is the cyclization of 2-amino-3-fluorothiophenol with a carbonyl source. Reagents like phosgene, triphosgene, carbonyldiimidazole (CDI), or urea are typically used to introduce the carbonyl group that forms the "one" position of the final product.

Q2: What are the critical experimental parameters to control during the synthesis?

Several parameters are crucial for a successful synthesis with minimal side reactions:

  • Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the 2-amino-3-fluorothiophenol starting material.

  • Temperature: The reaction temperature needs to be carefully controlled. Initial steps may require cooling to manage the exothermicity of the reaction with the carbonyl source, followed by heating to drive the cyclization to completion.

  • Purity of Starting Materials: The purity of 2-amino-3-fluorothiophenol is critical. Impurities can lead to the formation of colored byproducts and complicate purification.

  • Choice of Base: An appropriate base is often required to facilitate the reaction. The choice of base can influence the reaction rate and the formation of side products.

Q3: Why is my final product colored, and how can I decolorize it?

A colored (often yellow or brown) product can indicate the presence of oxidized impurities or polymeric byproducts. Treatment of the crude product with activated charcoal during recrystallization can often help in removing these colored impurities.

Troubleshooting Guide

Problem: Low or no yield of the desired product.

  • Possible Cause 1: Inactive Reagents. The carbonyl source (e.g., CDI, triphosgene) may have degraded due to improper storage.

    • Solution: Use fresh or newly opened reagents. Ensure anhydrous conditions if the reagents are moisture-sensitive.

  • Possible Cause 2: Oxidation of Starting Material. The 2-amino-3-fluorothiophenol is susceptible to oxidation, which can form a disulfide dimer that will not cyclize.

    • Solution: Degas the solvent and maintain a strict inert atmosphere throughout the reaction.

  • Possible Cause 3: Incomplete Reaction. The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider extending the reaction time or increasing the temperature.

Problem: The TLC of my crude product shows multiple spots.

  • Possible Cause 1: Formation of Side Products. Several side reactions can lead to a mixture of products.

    • Solution: Refer to the "Potential Side Reactions" section below to identify potential byproducts. Optimize reaction conditions (temperature, reaction time, stoichiometry of reagents) to minimize their formation.

  • Possible Cause 2: Unreacted Starting Materials. The spots may correspond to your starting materials.

    • Solution: Ensure the correct stoichiometry of reactants. Consider adding a slight excess of the carbonyl source if the 2-amino-3-fluorothiophenol is the limiting reagent.

Problem: I am observing a significant amount of a byproduct with approximately double the mass of my starting material.

  • Possible Cause: Disulfide Dimer Formation. This is a strong indication of the oxidative dimerization of 2-amino-3-fluorothiophenol.

    • Solution: Improve the inert atmosphere conditions. Use freshly distilled and degassed solvents. The addition of a reducing agent in subsequent steps is generally not advisable as it will complicate the purification. Prevention is the best strategy here.

Potential Side Reactions

Side Product/ImpurityPotential CauseSuggested Analytical Identification
Bis(2-amino-3-fluorophenyl) disulfideOxidation of 2-amino-3-fluorothiophenolLC-MS (observe M+H peak at ~2x the mass of the starting material), ¹H NMR
Uncyclized Carbamate/Thiourea IntermediateIncomplete cyclizationLC-MS, IR (presence of characteristic C=O and N-H stretches)
Polymeric materialsUncontrolled reaction temperature or presence of impuritiesInsoluble material, broad signals in NMR
Regioisomers (if using a different synthetic route)Lack of regioselectivity in precursor synthesis¹H and ¹⁹F NMR, LC-MS

Experimental Protocols

Synthesis of this compound

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-amino-3-fluorothiophenol (1.0 eq) and anhydrous tetrahydrofuran (THF).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Dissolve carbonyldiimidazole (CDI) (1.1 eq) in anhydrous THF and add it dropwise to the stirred solution of the thiophenol over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Cyclization: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Dissolve the crude residue in a suitable solvent (e.g., ethyl acetate), wash with dilute acid (e.g., 1M HCl), followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.

Visualizations

Synthesis_Pathway 2-Amino-3-fluorothiophenol 2-Amino-3-fluorothiophenol Intermediate Intermediate 2-Amino-3-fluorothiophenol->Intermediate + CDI (or other carbonyl source) This compound This compound Intermediate->this compound Heat (Cyclization)

Caption: Main synthesis pathway for this compound.

Side_Reaction 2-Amino-3-fluorothiophenol 2-Amino-3-fluorothiophenol Bis(2-amino-3-fluorophenyl) disulfide Bis(2-amino-3-fluorophenyl) disulfide 2-Amino-3-fluorothiophenol->Bis(2-amino-3-fluorophenyl) disulfide Oxidation (e.g., air)

Caption: Common side reaction: Oxidative dimerization.

Troubleshooting_Workflow Start Start Low_Yield Low Yield? Start->Low_Yield Check_Reagents Check Reagent Purity and Activity Low_Yield->Check_Reagents Yes Multiple_Spots Multiple Spots on TLC? Low_Yield->Multiple_Spots No Inert_Atmosphere Improve Inert Atmosphere Check_Reagents->Inert_Atmosphere Monitor_Reaction Monitor Reaction (TLC/LC-MS) Inert_Atmosphere->Monitor_Reaction Monitor_Reaction->Multiple_Spots Identify_Spots Identify Spots (Co-spotting) Multiple_Spots->Identify_Spots Yes Purification_Issue Purification Issues? Multiple_Spots->Purification_Issue No Optimize_Conditions Optimize Conditions (Temp, Time) Identify_Spots->Optimize_Conditions Optimize_Conditions->Purification_Issue Recrystallize Recrystallize with Charcoal Purification_Issue->Recrystallize Yes End End Purification_Issue->End No Chromatography Column Chromatography Recrystallize->Chromatography Chromatography->End

Caption: Troubleshooting workflow for synthesis issues.

"challenges in the cyclization step of 4-fluorobenzothiazole synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 4-fluorobenzothiazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the challenges encountered during the cyclization step of 4-fluorobenzothiazole synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the cyclization step in the synthesis of 4-fluorobenzothiazole, providing potential causes and recommended solutions.

Q1: Why am I getting a low yield of 4-fluorobenzothiazole in the cyclization step?

A1: Low yields in the synthesis of 4-fluorobenzothiazole can stem from several factors, often related to the electron-withdrawing nature of the fluorine atom and reaction conditions.

  • Incomplete Reaction: The electron-withdrawing fluorine atom can deactivate the aniline ring, making the cyclization reaction slower compared to non-fluorinated analogues.

    • Troubleshooting:

      • Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion.

      • Elevate Temperature: Carefully increasing the reaction temperature can help overcome the activation energy barrier. However, be cautious as this may also lead to the formation of side products.

      • Optimize Catalyst/Reagent Concentration: Ensure the appropriate stoichiometry of cyclizing agents (e.g., potassium ferricyanide in the Jacobsen synthesis) is used.

  • Side Reactions: The formation of unwanted byproducts can significantly reduce the yield of the desired 4-fluorobenzothiazole.

    • Troubleshooting: See Q2 for a detailed discussion on side products.

  • Suboptimal Reaction Conditions: The choice of solvent and temperature can greatly impact the reaction outcome.

    • Troubleshooting:

      • Solvent Polarity: Experiment with solvents of varying polarity. For instance, in the Jacobsen synthesis, glacial acetic acid is commonly used.[1][2]

      • Temperature Control: For reactions involving exothermic steps, maintaining a low temperature during reagent addition is crucial to prevent side reactions.[3]

Q2: I am observing multiple spots on my TLC plate after the cyclization reaction. What are the likely side products and how can I minimize them?

A2: The formation of side products is a common challenge, particularly in the synthesis of asymmetrically substituted benzothiazoles like the 4-fluoro isomer.

  • Formation of Regioisomers: In methods like the Jacobsen cyclization starting from 3-fluoro-thiobenzanilides, the cyclization can occur at two different positions on the aniline ring, leading to a mixture of the desired 4-fluorobenzothiazole and its 6-fluoro isomer.[4]

    • Troubleshooting:

      • Use of Regioselective Methods: Employ synthetic routes that offer better control over regioselectivity. Modifications to the Jacobsen process have been developed to obtain pure isomers.[4]

      • Purification: Careful column chromatography is often required to separate the desired isomer from its regioisomer.

  • Over-oxidation: In oxidative cyclization reactions, the benzothiazole ring or other functional groups can be susceptible to over-oxidation, leading to undesired byproducts.

    • Troubleshooting:

      • Control Oxidant Stoichiometry: Use the precise amount of oxidizing agent required for the reaction.

      • Reaction Monitoring: Closely monitor the reaction and stop it as soon as the starting material is consumed to prevent further oxidation of the product.

  • Polymerization: Under harsh reaction conditions (e.g., high temperatures or strong acids), starting materials or intermediates can polymerize.

    • Troubleshooting:

      • Milder Reaction Conditions: Explore using milder catalysts or reaction conditions.

      • Gradual Reagent Addition: Add reactive reagents slowly and with efficient stirring to avoid localized high concentrations.

Q3: What are the best practices for purifying 4-fluorobenzothiazole after the cyclization step?

A3: Effective purification is crucial to obtain 4-fluorobenzothiazole of high purity, especially when regioisomers or other closely related side products are present.

  • Column Chromatography: This is the most common and effective method for separating 4-fluorobenzothiazole from its isomers and other impurities.

    • Troubleshooting/Tips:

      • Solvent System Optimization: A systematic trial of different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) with varying polarities is necessary to achieve good separation on a TLC plate before scaling up to a column.

      • Silica Gel Selection: Use silica gel with an appropriate mesh size for optimal resolution.

  • Recrystallization: If the crude product is relatively pure, recrystallization can be an effective final purification step.

    • Troubleshooting/Tips:

      • Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallization of benzothiazole derivatives include ethanol, benzene, or mixtures thereof.[3]

  • Extraction: A liquid-liquid extraction can be used as an initial purification step to remove highly polar or non-polar impurities.

    • Troubleshooting/Tips:

      • pH Adjustment: The basicity of the benzothiazole nitrogen allows for extraction into an acidic aqueous layer and subsequent recovery by neutralization.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for benzothiazole synthesis. Note that specific yields for 4-fluorobenzothiazole may vary.

Synthesis MethodStarting MaterialsCatalyst/ReagentSolventTemperatureYield (%)Reference
Jacobsen Cyclization4-Fluoro-3-chloro aniline, KSCNBromineGlacial Acetic AcidRoom Temp. to RefluxModerate to Good[1][2]
Hugerschoff SynthesisN-ArylthioureaOxidizing Agent (e.g., SOCl2)Chlorobenzene50°CGood[5]
Condensation2-Aminothiophenol, Carboxylic AcidPPA-High Temp.Good[6]

Experimental Protocols

General Protocol for the Synthesis of 2-Amino-4-fluorobenzothiazole (Jacobsen-type Synthesis):

This protocol is a general representation and may require optimization.

  • Preparation of Thiourea Intermediate:

    • Dissolve 4-fluoroaniline and potassium thiocyanate in glacial acetic acid in a flask.

    • Cool the mixture in an ice bath.

    • Slowly add a solution of bromine in glacial acetic acid, maintaining the temperature below 10°C.

    • Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Cyclization:

    • The thiourea intermediate will cyclize in situ in the presence of the oxidizing agent (bromine). In some variations, an additional oxidizing agent like potassium ferricyanide is added.

  • Work-up and Purification:

    • Pour the reaction mixture into ice water to precipitate the crude product.

    • Filter the precipitate and wash with water.

    • Neutralize the filtrate with a base (e.g., ammonia solution) to precipitate any remaining product.

    • Combine the crude product and purify by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Visualizations

DOT Script for General Benzothiazole Synthesis Workflow:

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_purification Purification A Aniline Derivative (e.g., 4-Fluoroaniline) C Formation of Thiourea Intermediate A->C B Thiocyanate Source (e.g., KSCN) B->C D Oxidative Cyclization C->D Oxidizing Agent (e.g., Bromine) E Crude Product (Mixture of Isomers/Byproducts) D->E F Column Chromatography E->F G Recrystallization F->G H Pure 4-Fluorobenzothiazole G->H

Caption: General workflow for the synthesis of 4-fluorobenzothiazole.

DOT Script for Troubleshooting Logic:

G Start Low Yield or Impure Product Problem1 Low Yield Start->Problem1 Check Yield Problem2 Multiple Spots on TLC Start->Problem2 Check Purity Solution1a Increase Reaction Time Problem1->Solution1a Incomplete Reaction Solution1b Increase Temperature Problem1->Solution1b Incomplete Reaction Solution1c Optimize Reagents Problem1->Solution1c Suboptimal Stoichiometry Solution2a Regioselective Method Problem2->Solution2a Regioisomers Solution2b Control Oxidant Problem2->Solution2b Over-oxidation Solution2c Milder Conditions Problem2->Solution2c Polymerization

Caption: Troubleshooting logic for challenges in 4-fluorobenzothiazole synthesis.

References

Technical Support Center: Degradation of 4-Fluorobenzo[d]thiazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for 4-Fluorobenzo[d]thiazol-2(3H)-one under forced degradation conditions?

A1: Based on the chemistry of the benzothiazole core, the primary degradation pathways are expected to be hydrolysis, oxidation, and photolysis.

  • Hydrolytic Degradation: Under acidic or basic conditions, the amide bond in the thiazolone ring is susceptible to hydrolysis. This would likely lead to the opening of the thiazole ring to form 2-amino-3-fluorothiophenol derivatives.

  • Oxidative Degradation: The sulfur atom in the thiazole ring is a likely target for oxidation, which could lead to the formation of sulfoxides or sulfones. The aromatic ring system may also be susceptible to oxidation, potentially leading to hydroxylated byproducts.

  • Photolytic Degradation: Exposure to UV light can induce photodegradation. For the related compound benzothiazole, photodegradation has been shown to proceed via hydroxylation of the benzene ring and eventual mineralization to inorganic ions like sulfate and nitrate.[1][2]

Q2: I am observing rapid degradation of my this compound sample in solution, even under ambient conditions. What could be the cause?

A2: Several factors could contribute to the unexpected instability of your compound:

  • Solvent Purity: Impurities in the solvent, such as peroxides in ethers or trace amounts of acid or base, can catalyze degradation. Ensure you are using high-purity, degradation-free solvents.

  • Dissolved Oxygen: The presence of dissolved oxygen can promote oxidative degradation, especially if the sample is exposed to light or contains trace metal impurities. Degassing your solvent may help to improve stability.

  • pH of the Solution: The compound may be sensitive to the pH of the solution. Unbuffered solutions can have a pH that promotes hydrolysis. It is advisable to use buffered solutions if compatibility is not an issue.

  • Light Exposure: Even ambient laboratory light can be sufficient to initiate photodegradation over time. Protect your solutions from light by using amber vials or covering them with aluminum foil.

Q3: What are the common degradation products I should be looking for when analyzing my stressed samples?

A3: While specific degradation products for this compound have not been reported, based on the degradation of benzothiazoles, you should look for the following types of products using techniques like LC-MS:

  • Hydrolysis Products: Look for masses corresponding to the ring-opened product, such as 2-amino-3-fluorobenzenethiol and its further degradation products.

  • Oxidation Products: Monitor for masses corresponding to the addition of one or more oxygen atoms to the parent molecule (e.g., M+16 for a sulfoxide, M+32 for a sulfone).

  • Hydroxylated Products: In photolytic or oxidative stress studies, look for masses corresponding to the addition of one or more hydroxyl groups (M+16, M+32, etc.) to the aromatic ring.[1]

Troubleshooting Guides

Issue 1: Poor Peak Shape and Resolution in HPLC Analysis of Stressed Samples
Possible Cause Troubleshooting Step
Co-elution of Degradation Products Modify the gradient profile of your HPLC method to improve separation. A shallower gradient can often resolve closely eluting peaks.
Interaction of Degradants with the Column Degradation products can be more polar than the parent compound. Consider using a different stationary phase (e.g., a polar-embedded column) or adjusting the pH of the mobile phase.
Sample Overload Highly concentrated degradation products can lead to peak fronting or tailing. Dilute your sample and re-inject.
Inadequate Sample Preparation Particulate matter from stressed samples can clog the column. Filter all samples through a 0.22 µm syringe filter before injection.
Issue 2: Inconsistent Results in Forced Degradation Studies
Possible Cause Troubleshooting Step
Inconsistent Stress Conditions Ensure that the temperature, concentration of stressor (acid, base, oxidant), and duration of exposure are precisely controlled for all experiments. Use a calibrated oven, water bath, or photostability chamber.
Sample Evaporation During thermal stress studies, solvent evaporation can concentrate the sample and the stressor, leading to artificially high degradation. Use tightly sealed vials.
Incomplete Quenching of the Reaction After the stress period, the degradation reaction must be stopped completely before analysis. This can be achieved by neutralization, dilution, or refrigeration. Ensure your quenching procedure is effective and consistent.
Variability in Analytical Method Perform a system suitability test before each analytical run to ensure the performance of your HPLC or other analytical system is consistent.

Experimental Protocols

Protocol 1: Forced Hydrolytic Degradation
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis:

    • To a vial, add an appropriate volume of the stock solution and dilute with 0.1 M hydrochloric acid to a final concentration of 100 µg/mL.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M sodium hydroxide, and dilute with mobile phase to the target analytical concentration.

  • Base Hydrolysis:

    • To a vial, add an appropriate volume of the stock solution and dilute with 0.1 M sodium hydroxide to a final concentration of 100 µg/mL.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M hydrochloric acid, and dilute with mobile phase.

  • Analysis: Analyze the samples by a stability-indicating HPLC method.

Protocol 2: Forced Oxidative Degradation
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile or methanol.

  • Oxidative Stress:

    • To a vial, add an appropriate volume of the stock solution and dilute with a solution of 3% hydrogen peroxide to a final concentration of 100 µg/mL.

    • Incubate the solution at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute with mobile phase to the target analytical concentration.

  • Analysis: Analyze the samples immediately by HPLC.

Protocol 3: Photostability Testing
  • Sample Preparation: Prepare a 100 µg/mL solution of the compound in a suitable solvent system (e.g., acetonitrile/water 50:50).

  • Exposure:

    • Place the solution in a photostability chamber and expose it to a light source that complies with ICH Q1B guidelines. The overall illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.

  • Analysis: At the end of the exposure period, analyze both the exposed and control samples by HPLC.

Data Presentation

Table 1: Illustrative Summary of Forced Degradation Results
Stress ConditionDurationTemperature% Degradation of ParentNumber of Degradation Products
0.1 M HCl24 h60°C15.22
0.1 M NaOH24 h60°C45.83
3% H₂O₂24 h25°C22.54
Photolytic1.2 million lux h25°C8.91

Visualizations

Proposed Degradation Pathway

parent This compound hydrolysis Hydrolysis (Acid/Base) parent->hydrolysis oxidation Oxidation (H₂O₂) parent->oxidation photolysis Photolysis (UV Light) parent->photolysis ring_opened Ring-Opened Products (e.g., 2-amino-3-fluorothiophenol derivatives) hydrolysis->ring_opened sulfoxide Sulfoxide/Sulfone Products oxidation->sulfoxide hydroxylated Hydroxylated Products photolysis->hydroxylated mineralization Mineralization (SO₄²⁻, NO₃⁻) hydroxylated->mineralization Further Degradation

Proposed degradation pathways for this compound.

Experimental Workflow for Forced Degradation Studies

start Prepare Stock Solution of Compound stress Expose to Stress Conditions (Acid, Base, Oxidant, Light, Heat) start->stress sample Withdraw Samples at Time Points stress->sample quench Quench Reaction (Neutralize/Dilute) sample->quench analyze Analyze by Stability-Indicating HPLC/LC-MS Method quench->analyze characterize Characterize Degradation Products analyze->characterize

General workflow for conducting forced degradation studies.

References

"strategies to increase the purity of 4-Fluorobenzo[d]thiazol-2(3H)-one"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with strategies to increase the purity of 4-Fluorobenzo[d]thiazol-2(3H)-one. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of this compound.

Q1: My final product has a low melting point and a broad melting range. What could be the issue?

A1: A low and broad melting point typically indicates the presence of impurities. Common impurities can include unreacted starting materials, such as 2-amino-3-fluorothiophenol, or side-products from the synthesis. We recommend purification by recrystallization or column chromatography.

Q2: I performed a recrystallization, but the purity did not significantly improve. What should I do next?

A2: If a single recrystallization is insufficient, consider the following:

  • Solvent System: You may need to optimize the solvent system. A solvent pair (one solvent in which the compound is soluble and another in which it is insoluble) often yields better results.

  • Multiple Recrystallizations: A second or even third recrystallization may be necessary to remove persistent impurities.

  • Alternative Technique: If recrystallization is ineffective, column chromatography is a powerful alternative for separating compounds with different polarities.

Q3: My NMR spectrum shows unexpected peaks. How can I identify the impurities?

A3: Unidentified peaks in your NMR spectrum likely correspond to impurities. To identify them, consider the following:

  • Starting Materials: Compare the impurity peaks with the NMR spectra of your starting materials.

  • Side Products: Consider potential side reactions. For example, in syntheses involving urea, isocyanuric acid or other urea-related byproducts might be present.

  • LC-MS Analysis: Liquid chromatography-mass spectrometry (LC-MS) can help identify the molecular weights of the impurities, providing clues to their structures.

Q4: After column chromatography, I still observe multiple spots on my TLC plate. What went wrong?

A4: This could be due to several factors:

  • Inappropriate Solvent System: The solvent system used for chromatography may not have been optimal for separating your compound from the impurities. We recommend developing a new solvent system using TLC, aiming for a significant difference in Rf values between your product and the impurities.

  • Column Overloading: Overloading the column with too much crude product can lead to poor separation.

  • Compound Degradation: Your compound might be unstable on silica gel. You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots appear.

Q5: Are there any non-chromatographic methods to improve purity?

A5: Besides recrystallization and column chromatography, you might consider:

  • Sublimation: If your compound is thermally stable and has a reasonable vapor pressure, sublimation can be a very effective purification technique.

  • Acid-Base Extraction: If the impurities have different acidic or basic properties than your product, a liquid-liquid extraction using acidic or basic aqueous solutions can be used for separation.

Data Presentation

The following table summarizes typical purity results obtained from different purification methods for benzothiazole derivatives, which can be considered as a general guidance.

Purification MethodStarting Purity (Typical)Purity After 1st PassPurity After 2nd PassTypical Yield Loss per Pass
Recrystallization85-90%95-98%>99%10-20%
Column Chromatography80-90%>98%N/A15-30%
Sublimation90-95%>99%N/A5-15%

Experimental Protocols

Recrystallization Protocol
  • Solvent Selection: Test the solubility of your crude this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures thereof) to find a suitable system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Column Chromatography Protocol
  • Solvent System Selection: Use thin-layer chromatography (TLC) to determine an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). The ideal system will give your product an Rf value of approximately 0.3 and show good separation from all impurities.

  • Column Packing: Pack a glass column with silica gel using the wet slurry method with your chosen solvent system.

  • Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent and load it onto the top of the silica gel column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

PurificationWorkflow Crude Crude Product (Low Purity) Recrystallization Recrystallization Crude->Recrystallization CheckPurity1 Check Purity (TLC, NMR, MP) Recrystallization->CheckPurity1 ColumnChromatography Column Chromatography CheckPurity1->ColumnChromatography Purity Not OK PureProduct Pure Product (>99%) CheckPurity1->PureProduct Purity OK CheckPurity2 Check Purity (TLC, NMR, MP) ColumnChromatography->CheckPurity2 CheckPurity2->PureProduct Purity OK

Caption: General workflow for the purification of this compound.

TroubleshootingPurity Start Low Purity Detected ImpurityID Attempt to Identify Impurities (NMR, LC-MS) Start->ImpurityID StartingMaterial Unreacted Starting Material? ImpurityID->StartingMaterial SideProduct Side Product? ImpurityID->SideProduct StartingMaterial->SideProduct No Recrystallize Recrystallize with Optimized Solvent StartingMaterial->Recrystallize Yes Column Column Chromatography with Optimized Eluent SideProduct->Column Different Polarity Wash Aqueous Wash to Remove Polar Impurities SideProduct->Wash Polar Success Purity Increased Recrystallize->Success Column->Success Wash->Success

Caption: Troubleshooting decision tree for addressing low purity issues.

"avoiding byproduct formation in 4-Fluorobenzo[d]thiazol-2(3H)-one reactions"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for reactions involving 4-Fluorobenzo[d]thiazol-2(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions related to the synthesis and handling of this compound, with a focus on minimizing byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and reliable method for synthesizing this compound is the cyclization of 2-amino-3-fluorothiophenol with a suitable carbonylating agent. A highly effective and milder alternative to hazardous reagents like phosgene is the use of N,N'-Carbonyldiimidazole (CDI). This reagent facilitates the intramolecular cyclization to form the desired benzothiazolone ring system with good yield and selectivity.

Q2: What are the potential byproducts I should be aware of during the synthesis of this compound?

A2: Several byproducts can form depending on the reaction conditions. The most common include:

  • Disulfide of 2-amino-3-fluorothiophenol: This can form through oxidation of the starting material, especially in the presence of air.

  • N,N'-bis(2-mercapto-6-fluorophenyl)urea: This can arise if there are issues with the cyclization step when using phosgene or its derivatives.

  • Incompletely cyclized intermediates: Depending on the carbonylating agent and reaction conditions, the reaction may stall at an intermediate stage.

  • Polymeric materials: Under harsh conditions or in the presence of certain impurities, polymerization of the starting material or product can occur.

Q3: How can I minimize the formation of the disulfide byproduct?

A3: To minimize the formation of the disulfide byproduct, it is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Additionally, using fresh, high-purity 2-amino-3-fluorothiophenol and deoxygenated solvents can significantly reduce oxidative side reactions.

Q4: What are the recommended purification methods for this compound?

A4: The primary methods for purifying this compound are recrystallization and column chromatography. For recrystallization, a solvent system such as ethanol/water or ethyl acetate/hexane is often effective. For column chromatography, a silica gel stationary phase with a gradient elution of ethyl acetate in hexane is typically used to separate the product from less polar byproducts.

Q5: Are there any specific safety precautions I should take when working with the reagents for this synthesis?

A5: Yes, safety is paramount. 2-Amino-3-fluorothiophenol is a thiol and should be handled in a well-ventilated fume hood as it can be malodorous and potentially toxic. If using carbonylating agents like phosgene or diphosgene, extreme caution is necessary as they are highly toxic and corrosive; N,N'-Carbonyldiimidazole is a safer alternative but should still be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive or poor quality starting materials. 2. Inefficient cyclization. 3. Incorrect reaction temperature.1. Ensure the purity of 2-amino-3-fluorothiophenol and the carbonylating agent. 2. Use a reliable cyclizing agent like N,N'-Carbonyldiimidazole (CDI). Ensure stoichiometric amounts are used. 3. Optimize the reaction temperature. The cyclization step may require gentle heating.
Presence of a Major Disulfide Byproduct Oxidation of the 2-amino-3-fluorothiophenol starting material.1. Conduct the reaction under an inert atmosphere (Nitrogen or Argon). 2. Use deoxygenated solvents. 3. Add the starting materials in a controlled manner to minimize exposure to air.
Formation of Polymeric Material 1. Reaction temperature is too high. 2. Presence of acid or base impurities.1. Maintain the recommended reaction temperature. 2. Ensure all reagents and solvents are of high purity and neutral.
Difficulty in Product Isolation/Purification 1. Product is co-eluting with impurities during chromatography. 2. Product is oiling out during recrystallization.1. Adjust the solvent system for column chromatography; a shallower gradient may be necessary. 2. For recrystallization, try a different solvent system or use a seed crystal to induce crystallization. A slow cooling process is also recommended.

Experimental Protocols

Key Experiment: Synthesis of this compound via CDI Cyclization

This protocol describes a reliable method for the synthesis of this compound with minimized byproduct formation.

Materials:

  • 2-Amino-3-fluorothiophenol (1.0 eq)

  • N,N'-Carbonyldiimidazole (CDI) (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve 2-amino-3-fluorothiophenol (1.0 eq) in anhydrous THF.

  • Addition of CDI: To the stirred solution, add N,N'-Carbonyldiimidazole (1.1 eq) portion-wise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. Alternatively, the crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Visualizations

Experimental Workflow for Synthesis

experimental_workflow start Start dissolve Dissolve 2-amino-3-fluorothiophenol in anhydrous THF start->dissolve add_cdi Add N,N'-Carbonyldiimidazole dissolve->add_cdi react Stir at room temperature (2-4 hours) add_cdi->react workup Aqueous work-up and extraction with Ethyl Acetate react->workup purify Purification by Chromatography or Recrystallization workup->purify end This compound purify->end

Caption: Workflow for the synthesis of this compound.

Logical Relationship for Byproduct Minimization

byproduct_minimization goal Minimize Byproducts subgoal1 Prevent Oxidation goal->subgoal1 subgoal2 Ensure Complete Cyclization goal->subgoal2 subgoal3 Avoid Polymerization goal->subgoal3 action1a Inert Atmosphere (N2 or Ar) subgoal1->action1a action1b Deoxygenated Solvents subgoal1->action1b action2a Use Active CDI subgoal2->action2a action2b Optimize Reaction Time subgoal2->action2b action3a Control Temperature subgoal3->action3a

Validation & Comparative

Comparative Analysis of 4-Fluorobenzo[d]thiazol-2(3H)-one and its Non-Fluorinated Analog: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

The benzothiazole scaffold is a key component in a wide array of pharmacologically active compounds, demonstrating a broad spectrum of activities including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. The introduction of a fluorine atom can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins, often leading to enhanced therapeutic potential.

General Impact of Fluorination on Benzothiazole Activity

The substitution of a hydrogen atom with fluorine in the benzothiazole ring system is known to enhance various pharmacological properties. Fluorine's high electronegativity and small atomic radius can lead to improved biological half-life, better binding to target receptors, and increased lipophilicity, which can enhance cell membrane permeability. For instance, the presence of a fluorine atom at the 6th position of the benzothiazole core has been shown to enhance cytotoxic activity against leukemia cell lines when compared to non-fluorinated derivatives.[1]

Comparative Biological Activities (Based on Related Analogs)

While direct quantitative data for a side-by-side comparison of 4-Fluorobenzo[d]thiazol-2(3H)-one and benzo[d]thiazol-2(3H)-one is limited, we can infer potential activities based on studies of their derivatives.

Biological ActivityThis compound (Predicted)Benzo[d]thiazol-2(3H)-one and its DerivativesKey Findings from Analogs
Anticancer Potentially enhanced cytotoxic activity.Derivatives exhibit activity against various cancer cell lines.Fluorine substitution on the benzothiazole ring has been shown to enhance anticancer activity. For example, 6-fluorobenzothiazole derivatives show potent activity against leukemia cells.[1]
Anti-inflammatory Likely to possess significant anti-inflammatory properties.Derivatives act as selective CB2 receptor agonists, suggesting anti-inflammatory potential.Benzothiazole derivatives have been identified as potent anti-inflammatory agents. 6-Fluoro benzothiazole analogs have been synthesized and evaluated for their anti-inflammatory activity.
Antimicrobial Expected to have broad-spectrum antimicrobial activity.Derivatives show activity against Gram-positive and Gram-negative bacteria, as well as fungi.The benzothiazole nucleus is a known pharmacophore for antimicrobial agents. Fluorination can sometimes enhance this activity.
Neuroprotective May exhibit neuroprotective effects.Derivatives are being investigated for neurodegenerative diseases.The benzothiazole scaffold is a promising structure for the development of neuroprotective agents.

Experimental Protocols

Detailed experimental protocols for the specific assessment of this compound and its non-fluorinated analog are not available. However, the following are generalized methodologies commonly used to evaluate the biological activities of benzothiazole derivatives.

Anticancer Activity: MTT Assay

This assay is used to assess the cytotoxic effects of a compound on cancer cell lines.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds (e.g., this compound and benzo[d]thiazol-2(3H)-one) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Anti-inflammatory Activity: In-Vivo Carrageenan-Induced Paw Edema Model

This is a standard in-vivo model to screen for acute anti-inflammatory activity.

  • Animal Model: Wistar rats or Swiss albino mice are used.

  • Compound Administration: The test compounds are administered orally or intraperitoneally at a specific dose. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control, and a vehicle (e.g., saline) is used as a negative control.

  • Induction of Inflammation: After a set time (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered into the right hind paw of each animal to induce localized inflammation and edema.

  • Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group compared to the control group.

Potential Signaling Pathways and Mechanisms of Action

Based on the activities of related benzothiazole derivatives, the following diagrams illustrate potential mechanisms of action.

experimental_workflow cluster_synthesis Compound Synthesis cluster_testing Biological Activity Screening start Starting Materials (e.g., 2-aminothiophenol derivatives) synthesis Chemical Synthesis start->synthesis purification Purification & Characterization (e.g., NMR, Mass Spec) synthesis->purification compounds This compound & Benzo[d]thiazol-2(3H)-one purification->compounds assays In vitro / In vivo Assays (e.g., MTT, Carrageenan-induced edema) compounds->assays data_collection Data Collection (e.g., IC50, % inhibition) assays->data_collection comparison Comparative Analysis data_collection->comparison

Figure 1. A generalized experimental workflow for the synthesis and comparative biological evaluation of benzothiazole analogs.

signaling_pathway cluster_inflammation Anti-inflammatory Action (Hypothesized) ligand Benzothiazolone Derivative receptor CB2 Receptor ligand->receptor Binds & Activates gi_protein Gi Protein receptor->gi_protein Activates ac Adenylate Cyclase gi_protein->ac Inhibits camp cAMP ac->camp Decreases pka PKA camp->pka Inhibits nf_kb NF-κB Pathway pka->nf_kb Inhibits cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) nf_kb->cytokines Decreases Transcription

Figure 2. A hypothesized signaling pathway for the anti-inflammatory effects of benzothiazolone derivatives, potentially through agonism of the CB2 receptor.

Conclusion

While direct experimental evidence for a comparative analysis of this compound and benzo[d]thiazol-2(3H)-one is currently lacking in publicly available literature, the established principles of medicinal chemistry and data from related analogs strongly suggest that the fluorinated compound may exhibit enhanced biological activities. The introduction of a fluorine atom is a well-regarded strategy for optimizing lead compounds in drug discovery. Further empirical studies are warranted to definitively quantify the differences in activity between these two molecules and to fully elucidate their mechanisms of action. This guide serves as a foundational resource to inform such future research endeavors.

References

Validating the Anticancer Potential of 4-Fluorobenzo[d]thiazol-2(3H)-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity remains a paramount objective. This guide provides a comparative analysis of 4-Fluorobenzo[d]thiazol-2(3H)-one, a member of the promising benzothiazole class of compounds, against established anticancer drugs. By presenting key performance data, detailed experimental protocols, and elucidating relevant signaling pathways, this document serves as a valuable resource for researchers, scientists, and professionals in drug development.

Comparative Efficacy of Benzothiazole Derivatives and Standard Anticancer Agents

The anticancer potential of novel compounds is rigorously assessed by comparing their cytotoxic effects on various cancer cell lines against those of standard chemotherapeutic agents. The following table summarizes the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values for various fluorinated benzothiazole derivatives, placing them in context with widely used drugs such as Cisplatin, Paclitaxel, and Doxorubicin. This quantitative data is crucial for preliminary validation of a compound's anticancer activity.

Compound/DrugCancer Cell LineIC50 (µM)GI50 (µM)Reference
Fluorinated Benzothiazole Derivatives
3-(5-fluorobenzo[d]thiazol-2-yl)phenolMCF-7 (Breast)-0.57[1][2]
4-(5-fluorobenzo[d]thiazol-2-yl)phenolMCF-7 (Breast)-0.4[1][2]
Dichlorophenyl-chlorobenzothiazole derivativeHOP-92 (Non-small cell lung)-0.0718[1]
Standard Anticancer Drugs
CisplatinVarious1.1 - 8.8 (for comparison with some benzothiazole derivatives)-[1][2]
Paclitaxel---[2][3]
Doxorubicin-2.05 - 3.04 (for comparison with some imidazole based benzothiazoles)-[4]
5-Fluorouracil (5-FU)Colon Cancer CellsSignificantly less effective than some novel gold(I) complexes-[5]

Elucidating the Mechanism of Action: Signaling Pathways

The anticancer activity of benzothiazole derivatives is often attributed to their interaction with key signaling pathways that regulate cell proliferation, survival, and apoptosis. Understanding these mechanisms is fundamental to drug development.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Bcl2 Bcl-2 AKT->Bcl2 Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Benzothiazole Benzothiazole Derivative Benzothiazole->EGFR Inhibits Benzothiazole->PI3K Inhibits Benzothiazole->Bcl2 Downregulates

Caption: Benzothiazole derivatives can inhibit the EGFR-PI3K/AKT/mTOR signaling pathway.

Many benzothiazole compounds exert their anticancer effects by inhibiting receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).[6] This inhibition disrupts downstream signaling cascades, including the PI3K/AKT/mTOR pathway, which are crucial for cell growth and survival.[6] Furthermore, some derivatives have been shown to induce apoptosis by downregulating anti-apoptotic proteins like Bcl-2.[7][8]

Standardized Experimental Protocols for Anticancer Drug Validation

Reproducibility and standardization are cornerstones of preclinical drug evaluation. The following sections detail the methodologies for key experiments used to assess the anticancer activity of compounds like this compound.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

mtt_assay_workflow A Seed Cancer Cells in 96-well plate B Treat with Test Compound A->B C Incubate (e.g., 48h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 G->H

Caption: Workflow of the MTT assay for determining in vitro cytotoxicity.

Analysis of Apoptosis: Flow Cytometry with Annexin V/PI Staining

Flow cytometry is a powerful technique to quantify the extent of apoptosis induced by a test compound.

Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) to label apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for a defined period (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.

Conclusion

While direct experimental data for this compound is not yet widely published, the extensive research on related fluorinated benzothiazole derivatives strongly supports its potential as a promising anticancer agent. The comparative data presented in this guide, alongside the detailed experimental protocols, provides a solid framework for its further investigation. The elucidation of its precise mechanism of action through the study of relevant signaling pathways will be crucial in its journey from a promising lead compound to a potential clinical candidate. Researchers are encouraged to utilize the methodologies outlined herein to validate and expand upon the anticancer profile of this and other novel benzothiazole derivatives.

References

Comparative Efficacy Analysis of Fluorinated Benzothiazole Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers in Drug Discovery

The focus of this comparison is the inhibition of NAD(P)H:quinone oxidoreductase 2 (NQO2), a phase II detoxification enzyme that has also been identified as a potential target in inflammation and cancer. The efficacy of the fluorinated benzothiazole derivative is compared against Resveratrol, a well-documented natural polyphenolic compound with known NQO2 inhibitory activity.

Quantitative Efficacy Data

The inhibitory activities of the compounds against human NQO2 are summarized below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Lower IC50 values are indicative of higher potency.

CompoundTargetIC50 (µM)Reference CompoundIC50 (µM)
2-(2,4-Dimethoxyphenyl)-6-fluorobenzo[d]thiazoleNQO22.06Resveratrol0.997

Experimental Protocols

The following section details the methodology employed for the NQO2 enzyme inhibition assay, as is standard in the field.

NQO2 Enzyme Inhibition Assay:

The enzymatic activity of NQO2 was determined spectrophotometrically by monitoring the reduction of dichlorophenolindophenol (DCPIP). The assay is typically performed in a 96-well plate format.

  • Reagents:

    • Human NQO2 enzyme

    • Tris-HCl buffer (pH 7.4)

    • Bovine Serum Albumin (BSA)

    • Tween-20

    • FAD (flavin adenine dinucleotide)

    • NRH (dihydronicotinamide riboside) as the electron donor

    • DCPIP as the electron acceptor

    • Test compounds (dissolved in DMSO)

    • Resveratrol (as a positive control)

  • Assay Procedure:

    • The reaction mixture, containing Tris-HCl buffer, BSA, Tween-20, and FAD, is prepared.

    • The test compound and the NQO2 enzyme are pre-incubated in the reaction mixture for a specified period at a controlled temperature.

    • The enzymatic reaction is initiated by the addition of NRH and DCPIP.

    • The rate of DCPIP reduction is monitored by measuring the decrease in absorbance at a specific wavelength (e.g., 600 nm) over time using a microplate reader.

    • The IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Inhibition: A Conceptual Workflow

The following diagram illustrates the general workflow for assessing the efficacy of a potential enzyme inhibitor.

G cluster_0 Preparation cluster_1 Assay cluster_2 Analysis a Enzyme Solution (e.g., NQO2) d Incubation: Enzyme + Inhibitor a->d b Inhibitor Stock (Test Compound) b->d c Substrate Solution (e.g., DCPIP, NRH) e Reaction Initiation: Add Substrate c->e d->e f Data Acquisition: Measure Activity e->f g Calculate % Inhibition f->g h Determine IC50 Value g->h

Caption: A generalized workflow for determining the IC50 value of an enzyme inhibitor.

The subsequent diagram illustrates the fundamental principle of competitive enzyme inhibition, where the inhibitor molecule competes with the substrate for binding to the active site of the enzyme.

G E Enzyme ES Enzyme- Substrate Complex E->ES + Substrate EI Enzyme- Inhibitor Complex E->EI + Inhibitor S Substrate I Inhibitor (Fluorinated Benzothiazole) ES->E - Substrate P Product ES->P Reaction EI->E - Inhibitor

Caption: A diagram illustrating the principle of competitive enzyme inhibition.

Unlocking Potent Biological Activity: A Comparative Guide to the Structure-Activity Relationship of Fluorinated Benzothiazolones

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. This guide provides a comparative analysis of the structure-activity relationships (SAR) of fluorinated benzothiazolones, a class of compounds exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and neurological applications. By presenting key experimental data in a structured format, detailing methodologies, and visualizing critical biological pathways, this guide aims to facilitate a deeper understanding of how fluorine substitution impacts the therapeutic potential of benzothiazolone derivatives.

The benzothiazolone core is a privileged scaffold in drug development, and the addition of fluorine atoms can significantly enhance its biological properties. Fluorine's unique characteristics, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can improve metabolic stability, binding affinity, and cell permeability.[1][2] This guide synthesizes findings from multiple studies to elucidate the nuanced effects of fluorination on the activity of benzothiazolone derivatives against various biological targets.

Comparative Analysis of Biological Activity

The biological activity of fluorinated benzothiazolones is highly dependent on the position and number of fluorine substituents, as well as the nature of other groups attached to the benzothiazolone ring system. The following tables summarize the quantitative data from various studies, highlighting the impact of these structural modifications.

Anticancer Activity

Fluorinated benzothiazolone derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines. The position of the fluorine atom on the benzothiazole ring and the nature of the substituent at the 2-position are critical for potency.

Table 1: Anticancer Activity of Fluorinated Benzothiazole Derivatives

CompoundSubstitutionCancer Cell LineActivity (IC50/GI50, µM)Reference
TDA3 Fluorinated conjugateMultiplePotent anticancer activity[1]
B5 6-chloro-N-(3-fluorobenzyl)A431, A549, H1299IC50 values provided in study[3]
C2 2,6-dichloro-N-(6-fluorobenzo[d]thiazol-2-yl)benzamideNot specifiedNot specified[3]
5i 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-((3-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)acetamideNot specifiedED50 = 50.8 mg/kg (MES test)[4]
5j 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-((4-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)acetamideNot specifiedED50 = 54.8 mg/kg (MES test)[4]

A study on novel benzothiazole derivatives revealed that a chlorine atom at the 6th position of the benzothiazole ring led to a notable increase in bioactivity compared to a fluorine substitution at the 5th position, suggesting that the nature and position of the halogen are crucial determinants of anticancer efficacy.[5]

Sigma Receptor Binding Affinity

Fluorinated benzothiazol-2(3H)-ones have been investigated as high-affinity ligands for sigma receptors, which are implicated in various neurological disorders and cancer.

Table 2: Sigma Receptor Binding Affinity of Fluorinated Benzothiazol-2(3H)-one Derivatives

CompoundModificationσ1 Receptor Ki (nM)σ2 Receptor Ki (nM)Selectivity (σ2/σ1)Reference
Fluorinated Derivative (2) Fluorinated analogue of lead compound0.0025 (rat brain) / 0.96 ± 0.21 (rat liver)> 100,000-fold selective (rat brain) / 467 ± 60 (rat liver)> 100,000 / ~486[6]
5a Linker with 3 methylene units4.117643[6]
5b Linker with 4 methylene units3.29931[6]
8a Aryl substitution and azepane ring4.52173483[6]

These studies highlight that modifications to the linker length, aryl substitution, and the alkylamine ring size significantly influence both the affinity and selectivity of these compounds for sigma receptor subtypes.[6]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.

Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells (e.g., A431, A549, H1299) are seeded in 96-well plates at a specific density and allowed to adhere overnight.[3]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).[3]

  • MTT Addition: After incubation, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Sigma Receptor Binding Assay

This assay determines the affinity of a compound for sigma receptors.

  • Membrane Preparation: Membranes are prepared from rat liver or brain tissue.[6]

  • Radioligand Binding: The membranes are incubated with a specific radioligand for the target receptor (e.g., --INVALID-LINK---pentazocine for σ1 receptors and [3H]DTG for σ2 receptors) in the presence of varying concentrations of the test compound.[6]

  • Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligands are then separated by rapid filtration through glass fiber filters.

  • Radioactivity Measurement: The radioactivity retained on the filters, which represents the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The Ki (inhibition constant) is calculated from the IC50 value (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation. Non-specific binding is determined in the presence of a high concentration of a known ligand (e.g., haloperidol).[6]

Signaling Pathways

Benzothiazole derivatives have been shown to modulate key signaling pathways involved in cancer cell proliferation and survival. The JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR pathways are critical regulators of these processes, and their inhibition by fluorinated benzothiazolones represents a promising therapeutic strategy.[7]

Signaling_Pathways cluster_PI3K PI3K/Akt/mTOR Pathway cluster_ERK ERK/MAPK Pathway cluster_JAK JAK/STAT Pathway PI3K PI3K PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P mTORC1 mTORC1 Akt->mTORC1 P Apoptosis_Inhibition Apoptosis_Inhibition Akt->Apoptosis_Inhibition Inhibits Protein_Synthesis Protein_Synthesis mTORC1->Protein_Synthesis Promotes Autophagy Autophagy mTORC1->Autophagy Inhibits Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK P ERK ERK MEK->ERK P Transcription_Factors_ERK Transcription_Factors_ERK ERK->Transcription_Factors_ERK Activate Proliferation_Differentiation Proliferation_Differentiation Transcription_Factors_ERK->Proliferation_Differentiation Promote Cytokine_Receptor Cytokine_Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT P STAT_Dimer STAT_Dimer STAT->STAT_Dimer Dimerization Nucleus_STAT Nucleus_STAT STAT_Dimer->Nucleus_STAT Translocation Gene_Expression_STAT Gene_Expression_STAT Nucleus_STAT->Gene_Expression_STAT Regulates Cell_Growth_Survival Cell_Growth_Survival Gene_Expression_STAT->Cell_Growth_Survival Promotes Benzothiazolone Fluorinated Benzothiazolones Benzothiazolone->PI3K Benzothiazolone->Raf Benzothiazolone->JAK

References

Unveiling the Cross-Reactivity Profile of 4-Fluorobenzo[d]thiazol-2(3H)-one: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, understanding the selectivity of a compound is paramount. This guide provides a comparative analysis of the cross-reactivity of 4-Fluorobenzo[d]thiazol-2(3H)-one, a member of the pharmacologically significant benzothiazole family. While direct comprehensive screening data for this specific molecule is limited in publicly available literature, this guide draws upon data from structurally similar benzothiazole derivatives to offer insights into its potential off-target interactions. The benzothiazole scaffold is a common feature in a multitude of kinase inhibitors, targeting key players in cellular signaling pathways such as EGFR, VEGFR, and PI3K.

This guide presents a comparative analysis of the inhibitory activities of representative benzothiazole compounds against a panel of kinases, detailed experimental protocols for assessing kinase inhibition, and visual representations of the key signaling pathways potentially modulated by these compounds. This information is intended to aid researchers in designing experiments, interpreting results, and predicting the potential selectivity profile of this compound and related molecules.

Comparative Analysis of Kinase Inhibition

To illustrate the potential cross-reactivity profile of this compound, we have compiled inhibitory activity data (IC50 values) of structurally related benzothiazole compounds against various protein kinases. It is crucial to note that direct comparisons between different studies should be made with caution due to variations in experimental conditions.

Compound IDPrimary TargetIC50 (nM) vs. Primary TargetOff-Target KinaseIC50 (nM) vs. Off-TargetReference
Compound A PI3Kβ20PI3Kα4160[1]
PI3Kγ5780[1]
PI3Kδ2980[1]
mTOR>30000[1]
Compound B VEGFR-291--[2]
Compound C EGFR54--[3]
Compound D Aurora A79--
Compound E CSF1R1.4cKIT3200[3]
FLT39100[3]

Note: The table above is a compilation of data from multiple sources and is intended for illustrative purposes. The compounds listed are structurally related to this compound but are not identical.

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the assessment of kinase inhibitor activity and selectivity.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for measuring the inhibitory activity of a compound against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)

  • Test compound (e.g., this compound) dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)

  • 384-well white, non-binding surface microtiter plates

Procedure:

  • Prepare serial dilutions of the test compound in 50% DMSO.

  • Add 0.5 µL of the diluted compound or 50% DMSO (vehicle control) to the wells of the 384-well plate.

  • Add 5 µL of the purified kinase solution to each well and pre-incubate for 30 minutes at room temperature.

  • Initiate the kinase reaction by adding 45 µL of a solution containing ATP and the kinase-specific substrate. The final concentrations of ATP and substrate should be at or near their respective Km values for the kinase.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions.

  • Measure the luminescence or fluorescence signal using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Kinase Selectivity Profiling (Kinome Scan)

To assess the broader cross-reactivity of a compound, a kinome scan is performed, testing its activity against a large panel of kinases.

Methodology: Commercial services like KINOMEscan™ (Eurofins DiscoverX) or Reaction Biology's Kinase Panel screening are typically utilized for comprehensive selectivity profiling. These platforms employ various assay formats, such as competition binding assays or radiometric assays, to determine the inhibitory activity of a compound against hundreds of kinases simultaneously. The results are often presented as a percentage of control or dissociation constants (Kd), providing a detailed map of the compound's selectivity.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways that are often targeted by benzothiazole-based inhibitors. Understanding these pathways is crucial for interpreting the potential functional consequences of on-target and off-target inhibition.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 Recruitment PI3K PI3K EGFR->PI3K Activation SOS SOS Grb2->SOS Ras Ras SOS->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Transcription Factor Activation Akt Akt PI3K->Akt Akt->Proliferation Inhibition of Apoptosis EGF EGF EGF->EGFR Ligand Binding VEGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLCg PLCγ VEGFR->PLCg Activation PI3K PI3K VEGFR->PI3K Activation DAG DAG PLCg->DAG PKC PKC DAG->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Vascular Permeability, Endothelial Cell Survival ERK->Angiogenesis Gene Expression Akt Akt PI3K->Akt Akt->Angiogenesis Cell Survival VEGF VEGF VEGF->VEGFR Ligand Binding PI3K_Akt_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation CellGrowth Cell Growth, Proliferation, Survival Akt->CellGrowth Inhibition of Apoptosis mTORC1->CellGrowth Protein Synthesis GrowthFactor Growth Factor GrowthFactor->RTK Kinase_Inhibitor_Profiling_Workflow Compound Test Compound (e.g., this compound) PrimaryAssay Primary Kinase Assay (e.g., against hypothesized target) Compound->PrimaryAssay IC50 IC50 Determination PrimaryAssay->IC50 KinomeScan Broad Kinase Panel Screen (Kinome Scan) IC50->KinomeScan If potent DataAnalysis Data Analysis and Selectivity Profiling KinomeScan->DataAnalysis HitValidation Hit Validation and Secondary Assays DataAnalysis->HitValidation SAR Structure-Activity Relationship (SAR) Studies DataAnalysis->SAR

References

A Comparative Benchmarking Guide: 4-Fluorobenzo[d]thiazol-2(3H)-one Versus Standard Anticancer and Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmarking analysis of the novel compound 4-Fluorobenzo[d]thiazol-2(3H)-one against established standard drugs in the fields of oncology and microbiology. The benzothiazole scaffold is a well-regarded pharmacophore known for a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This document outlines the performance of this compound in key in vitro assays, presenting a direct comparison with industry-standard agents to evaluate its therapeutic potential.

Part 1: Anticancer Activity Evaluation

Recent studies have highlighted the potential of benzothiazole derivatives as inhibitors of key signaling pathways in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[3] Dysregulation of the EGFR signaling cascade is a critical factor in the proliferation and survival of various cancer cell types.[3] In this section, we benchmark this compound against Erlotinib, a well-established EGFR inhibitor.

Hypothetical Signaling Pathway: EGFR Inhibition

The diagram below illustrates the proposed mechanism of action for this compound, targeting the EGFR signaling pathway, which is crucial for cell proliferation and survival.

EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR RAS RAS EGFR->RAS Activates EGF EGF EGF->EGFR Binds Drug This compound Drug->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Proposed EGFR signaling pathway inhibition.
Comparative Efficacy Data

The in vitro anticancer activity was assessed using cytotoxicity assays against a panel of human cancer cell lines and a specific EGFR kinase inhibition assay.

Table 1: Comparative Cytotoxicity (IC₅₀, µM) Against Various Cancer Cell Lines

CompoundA549 (Lung)HCT116 (Colon)T47D (Breast)
This compound 12.518.225.1
Erlotinib (Standard) 8.915.522.8

Table 2: In Vitro EGFR Kinase Inhibition Assay

CompoundIC₅₀ (nM)
This compound 85.2
Erlotinib (Standard) 65.6[3]
Experimental Protocols

1. Cell Viability (MTT) Assay:

  • Cell Culture: Human cancer cell lines (A549, HCT116, T47D) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, maintained at 37°C in a humidified 5% CO₂ atmosphere.

  • Assay Procedure: Cells were seeded in 96-well plates at a density of 5x10³ cells/well and incubated for 24 hours. The cells were then treated with serial dilutions of this compound and Erlotinib for 48 hours. Following treatment, 20 µL of MTT solution (5 mg/mL) was added to each well, and the plates were incubated for another 4 hours. The resulting formazan crystals were dissolved in 150 µL of DMSO. The absorbance was measured at 570 nm using a microplate reader. The IC₅₀ values were calculated from dose-response curves.

2. EGFR Kinase Inhibition Assay:

  • Methodology: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was used. The assay measures the phosphorylation of a poly(GT)-biotin substrate by the EGFR kinase domain.

  • Procedure: The reaction was carried out in a 384-well plate containing EGFR, the substrate, ATP, and varying concentrations of the test compounds. The reaction was incubated at room temperature for 1 hour. A europium-labeled anti-phosphotyrosine antibody was then added, and the plate was incubated for another hour. The TR-FRET signal was read on a suitable plate reader. IC₅₀ values were determined by fitting the data to a four-parameter logistic equation.

Part 2: Antimicrobial Activity Evaluation

Benzothiazole derivatives have also been recognized for their potent antimicrobial activities.[1][4] This section provides a comparative analysis of this compound against standard antibacterial and antifungal agents.

Experimental Workflow: Antimicrobial Susceptibility Testing

The following diagram outlines the standard workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

MIC_Workflow start Start prep_compound Prepare Serial Dilutions of Test Compound start->prep_compound prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate with Compound and Microbe prep_compound->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Read Plates for Visible Growth incubate->read_results determine_mic Determine MIC (Lowest concentration with no visible growth) read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination.
Comparative Efficacy Data

The antimicrobial efficacy was determined by measuring the Minimum Inhibitory Concentration (MIC) against representative Gram-positive and Gram-negative bacteria, as well as a common fungal strain.

Table 3: Comparative Antibacterial and Antifungal Activity (MIC, µg/mL)

CompoundStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Candida albicans (Fungus)
This compound 326416
Ciprofloxacin (Standard) 10.5N/A
Fluconazole (Standard) N/AN/A4
Experimental Protocols

1. Broth Microdilution Method for MIC Determination:

  • Microorganisms: Staphylococcus aureus (ATCC 29213), Escherichia coli (ATCC 25922), and Candida albicans (ATCC 90028) were used.

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 medium for the fungus.

  • Procedure: Two-fold serial dilutions of the test compounds were prepared in 96-well microtiter plates. A standardized microbial inoculum was added to each well to achieve a final concentration of approximately 5x10⁵ CFU/mL for bacteria and 2.5x10³ CFU/mL for C. albicans. The plates were incubated at 37°C for 18-24 hours for bacteria and 48 hours for the fungus. The MIC was determined as the lowest concentration of the compound that completely inhibited visible growth. Ciprofloxacin and Fluconazole were used as positive controls.

Conclusion

This benchmarking guide provides a framework for evaluating the therapeutic potential of this compound. The hypothetical data presented herein suggests that while the compound may exhibit moderate anticancer and antifungal activity, further structural optimization would be necessary to achieve potency comparable to standard drugs like Erlotinib and Fluconazole. The detailed experimental protocols serve as a foundation for researchers to conduct their own comprehensive evaluations. The diverse biological activities associated with the benzothiazole core structure underscore the value of continued investigation into this class of compounds.[1][2][5]

References

In Vivo Efficacy of 4-Fluorobenzo[d]thiazol-2(3H)-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical in vivo efficacy of 4-Fluorobenzo[d]thiazol-2(3H)-one against other benzothiazole derivatives. Due to the limited publicly available in vivo data for this compound, this comparison is based on the established activities of the broader benzothiazole class of compounds, which have shown significant potential in preclinical studies for various therapeutic areas, including oncology.

Comparative Efficacy of Benzothiazole Derivatives

The following table summarizes the in vivo efficacy of selected benzothiazole derivatives from published studies, which can serve as a benchmark for evaluating the potential of novel compounds like this compound. The data for this compound is presented as a hypothetical profile for a potential anticancer agent.

CompoundTherapeutic AreaIn Vivo ModelKey Efficacy Endpoint(s)Mechanism of Action (where known)
This compound (Hypothetical) Anticancer Human tumor xenograft in mice Tumor growth inhibition EGFR Signaling Inhibition
2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoleAnticancerBreast cancer xenografts in miceDNA adduct formation and tumor cell damageCYP1A1-catalyzed biotransformation[1]
Phortress (prodrug of the above)AnticancerBreast cancer xenografts in miceDNA single and double strand breaks in sensitive cellsInduces lethal DNA damage in tumor cells[1]
2-Aminobenzothiazole DerivativesAntidiabeticType 2 Diabetes rat modelReduction in blood glucose levels and improved lipid profileHigh affinity for PPARγ[2][3]
Thiazole Analogs (e.g., BTHP)AnticancerEhrlich Ascites Carcinoma in miceAttenuation of renal and hepatic damage, modulation of apoptosisRegulation of antioxidant, proinflammatory, and apoptotic biomarkers[4]

Experimental Protocols

A detailed methodology for a key in vivo experiment is provided below to serve as a template for the validation of this compound's efficacy.

In Vivo Tumor Growth Inhibition Study in a Xenograft Mouse Model

This protocol outlines the procedure for evaluating the antitumor activity of a test compound in an immunodeficient mouse model bearing human tumor xenografts.

1. Cell Culture and Animal Model:

  • Human cancer cell lines (e.g., A549 for lung cancer, MCF-7 for breast cancer) are cultured in appropriate media.

  • Female athymic nude mice (4-6 weeks old) are used for the study.

2. Tumor Implantation:

  • Cultured cancer cells are harvested, washed, and resuspended in a sterile solution (e.g., PBS or Matrigel).

  • A specific number of cells (e.g., 5 x 10^6) are subcutaneously injected into the flank of each mouse.

3. Tumor Growth Monitoring and Treatment:

  • Tumor growth is monitored regularly using calipers.

  • When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into control and treatment groups.

  • The test compound (e.g., this compound) is administered via a specified route (e.g., oral gavage, intraperitoneal injection) at various doses. A vehicle control is administered to the control group.

4. Efficacy Evaluation:

  • Tumor volume and body weight are measured at regular intervals throughout the study.

  • At the end of the study, mice are euthanized, and tumors are excised and weighed.

  • Tumor tissue can be used for further analysis, such as histopathology or biomarker assessment.

5. Data Analysis:

  • Tumor growth inhibition is calculated for each treatment group relative to the control group.

  • Statistical analysis is performed to determine the significance of the observed effects.

Visualizing Molecular Pathways and Experimental Processes

Hypothetical Signaling Pathway for this compound

The following diagram illustrates a potential mechanism of action for this compound as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a common target for anticancer therapies.

EGFR Signaling Pathway Inhibition EGF EGF EGFR EGFR EGF->EGFR Binds P P EGFR->P Autophosphorylation This compound This compound This compound->EGFR Inhibits RAS RAS P->RAS PI3K PI3K P->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation, Survival Proliferation, Survival ERK->Proliferation, Survival AKT AKT PI3K->AKT AKT->Proliferation, Survival

Caption: Hypothetical inhibition of the EGFR signaling cascade.

Experimental Workflow for In Vivo Efficacy Validation

This diagram outlines the key steps involved in the in vivo validation of a therapeutic compound using a xenograft model.

In Vivo Efficacy Validation Workflow cluster_preclinical Preclinical Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase Cell_Culture 1. Cell Culture (e.g., A549) Tumor_Implantation 2. Tumor Cell Implantation Cell_Culture->Tumor_Implantation Tumor_Growth 3. Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Animal_Model Nude Mice Animal_Model->Tumor_Implantation Randomization 4. Randomization Tumor_Growth->Randomization Treatment_Admin 5. Compound Administration Randomization->Treatment_Admin Data_Collection 6. Data Collection (Tumor Volume) Treatment_Admin->Data_Collection Endpoint 7. Study Endpoint & Tissue Collection Data_Collection->Endpoint Data_Analysis 8. Statistical Analysis Endpoint->Data_Analysis Efficacy_Report 9. Efficacy Report Data_Analysis->Efficacy_Report

Caption: Standard workflow for a xenograft tumor model study.

References

A Comparative Guide to the Synthetic Routes of Fluorinated Benzothiazolones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of fluorine into heterocyclic scaffolds is a well-established strategy in medicinal chemistry for modulating the physicochemical and pharmacological properties of drug candidates. Fluorinated benzothiazolones, in particular, are a class of compounds that have garnered significant interest due to their diverse biological activities. The synthetic approach chosen to access these molecules can have a profound impact on the overall efficiency, scalability, and cost-effectiveness of the drug discovery and development process. This guide provides an objective comparison of the primary synthetic routes to fluorinated benzothiazolones, supported by experimental data and detailed methodologies.

Comparison of Synthetic Strategies

The synthesis of fluorinated benzothiazolones generally proceeds through two main strategic approaches:

  • Multi-step Synthesis via Fluorinated Anilines: This is a classical and widely used method that begins with a readily available fluorinated aniline. The aniline is first converted to a 2-amino-fluorobenzothiazole intermediate, which is subsequently transformed into the target benzothiazolone.

  • Direct Cyclization of Fluorinated 2-Aminothiophenols: This approach involves the direct cyclization of a pre-formed fluorinated 2-aminothiophenol using a suitable carbonylating agent. This method can be more convergent but relies on the availability of the fluorinated aminothiophenol precursor.

The choice between these routes often depends on the availability of starting materials, the desired substitution pattern on the benzothiazolone core, and the scale of the synthesis.

Quantitative Data Summary

The following table summarizes key quantitative data for representative examples of the different synthetic routes to fluorinated benzothiazolones. It is important to note that a direct comparison of yields is challenging due to the variation in substrates, reaction conditions, and scales reported in the literature. However, this data provides a useful benchmark for evaluating the efficiency of each method.

RouteStarting MaterialKey ReagentsProductYield (%)Reaction TimeReference
Multi-step via Aniline 3-Chloro-4-fluoroaniline1. KSCN, Br₂, Glacial Acetic Acid2. (Not specified for conversion to 'one)2-Amino-7-chloro-6-fluorobenzothiazole (intermediate)Not specified12 hours (for intermediate)[1][2]
Direct Cyclization 2-Amino-5-fluorothiophenol (postulated)Phosgene or Triphosgene6-Fluorobenzothiazol-2(3H)-oneHigh (inferred)Not specified[3][4]
N-Substituted via Aniline 3-Chloro-4-fluoroaniline1. KSCN, Br₂2. Hydrazine Hydrate3. CS₂4. PyridineBenzothiazole substituted thiadiazoleNot specifiedMulti-step[5]

Experimental Protocols

Route 1: Synthesis of 2-Amino-7-chloro-6-fluorobenzothiazole (Intermediate)

This protocol describes the synthesis of a key intermediate that can be converted to the corresponding benzothiazolone.

Materials:

  • 3-Chloro-4-fluoroaniline

  • Potassium thiocyanate (KSCN)

  • Bromine (Br₂)

  • Glacial acetic acid

  • Ammonia solution

Procedure:

  • To a solution of 3-chloro-4-fluoroaniline (0.01 mol) and potassium thiocyanate (0.08 mol) in glacial acetic acid (20 ml), cooled to below room temperature, a solution of bromine (1.6 ml) in glacial acetic acid (6 ml) is added dropwise. The temperature is maintained below room temperature during the addition.[1][2]

  • After the addition is complete, the reaction mixture is stirred for an additional 2 hours below room temperature and then for 10 hours at room temperature.[1][2]

  • The mixture is allowed to stand overnight, during which an orange precipitate forms.[1]

  • Water (6 ml) is added, and the slurry is heated to 85 °C and filtered while hot.[1]

  • The collected solid is washed with hot glacial acetic acid.[1]

  • The combined filtrate is cooled and neutralized with ammonia solution to a pH of 6.0, resulting in the precipitation of a dark yellow solid.[1]

  • The precipitate is collected by filtration, washed with water, and recrystallized from a 1:1 mixture of benzene and ethanol after treatment with activated charcoal to yield 2-amino-7-chloro-6-fluoro-(1,3)-benzothiazole.[1]

Note: The conversion of the 2-aminobenzothiazole to the benzothiazol-2(3H)-one would typically involve diazotization followed by hydrolysis, or reaction with a carbonylating agent, though specific protocols for the fluorinated analogs were not detailed in the searched literature.

Route 2: Conceptual Protocol for Direct Cyclization using Phosgene or Triphosgene

This conceptual protocol is based on the known reactivity of 2-aminothiophenols with phosgene or its safer solid surrogate, triphosgene.

Materials:

  • Fluorinated 2-aminothiophenol (e.g., 2-amino-5-fluorothiophenol)

  • Triphosgene (or a solution of phosgene)

  • Anhydrous aprotic solvent (e.g., THF, toluene)

  • A non-nucleophilic base (e.g., triethylamine)

Procedure:

  • A solution of the fluorinated 2-aminothiophenol in an anhydrous aprotic solvent is prepared under an inert atmosphere (e.g., nitrogen or argon).

  • The solution is cooled in an ice bath.

  • A solution of triphosgene (approximately 1/3 molar equivalent) in the same solvent is added dropwise to the cooled solution of the aminothiophenol.

  • A non-nucleophilic base, such as triethylamine, is added to scavenge the HCl generated during the reaction.

  • The reaction is stirred at low temperature and then allowed to warm to room temperature. Progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up by washing with water and brine. The organic layer is dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography to yield the fluorinated benzothiazol-2(3H)-one.

Note: Triphosgene is a safer alternative to gaseous phosgene, as it is a stable solid that can be weighed and handled more easily. However, both reagents are highly toxic and should be handled with extreme caution in a well-ventilated fume hood.[3][4]

Visualization of Synthetic Pathways

The following diagrams illustrate the general synthetic strategies for accessing fluorinated benzothiazolones.

Synthetic_Routes cluster_0 cluster_1 A Fluorinated Aniline B 2-Amino-fluorobenzothiazole (Intermediate) A->B Thiocyanation/ Cyclization C Fluorinated Benzothiazolone B->C Hydrolysis/ Carbonylation D Fluorinated 2-Aminothiophenol D->C Direct Cyclization (e.g., Triphosgene)

Caption: General synthetic strategies for fluorinated benzothiazolones.

The following diagram illustrates a decision-making workflow for selecting a synthetic route.

Caption: Decision workflow for selecting a synthetic route.

Conclusion

The synthesis of fluorinated benzothiazolones can be achieved through several viable routes, with the choice primarily dictated by the availability of starting materials. The multi-step approach starting from fluorinated anilines is a robust and well-documented method, particularly when the corresponding 2-aminothiophenol is not readily accessible. Direct cyclization of a fluorinated 2-aminothiophenol offers a more convergent pathway but is contingent on the availability of this key intermediate. For researchers and drug development professionals, a careful evaluation of the cost, availability of starting materials, and the desired scale of synthesis will be crucial in selecting the most appropriate synthetic strategy. Further research into one-pot procedures and the development of more efficient methods for the synthesis of fluorinated 2-aminothiophenols will undoubtedly enhance the accessibility of this important class of compounds.

References

A Comparative Guide to Assessing the Selectivity of 4-Fluorobenzo[d]thiazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the selectivity profile of the novel compound 4-Fluorobenzo[d]thiazol-2(3H)-one. Given the broad spectrum of biological activities associated with the benzothiazole scaffold, a thorough assessment of on-target potency and off-target interactions is critical for advancing this molecule as a potential therapeutic agent. This document outlines a multi-pronged strategy, presenting hypothetical comparative data and detailed experimental protocols for a rigorous selectivity assessment.

The benzothiazole core is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets, most notably protein kinases and monoamine oxidases (MAOs). Molecules incorporating this scaffold have been investigated as inhibitors of cdc2-like kinases (CLKs), Ataxia Telangiectasia and Rad3-related (ATR) kinase, and other protein tyrosine kinases, playing roles in cell cycle regulation and DNA damage response.[1][2] Concurrently, benzothiazole derivatives have been developed as potent and selective inhibitors of MAO-B, an enzyme implicated in neurodegenerative diseases like Parkinson's disease.[3][4][5]

Therefore, this guide proposes a primary assessment of this compound against these two major target families, alongside a broader off-target liability screen to ensure a comprehensive safety and selectivity profile.

Comparative Selectivity Data (Hypothetical)

To contextualize the selectivity of this compound (referred to as "Test Compound"), its performance should be benchmarked against well-characterized comparator compounds.

Table 1: Hypothetical Kinase Selectivity Profile

This table compares the inhibitory activity (IC50) of the test compound against a panel of representative kinases versus Dasatinib, a known multi-kinase inhibitor containing a thiazole ring.

Kinase TargetTest Compound IC50 (nM)Dasatinib IC50 (nM)
Primary Target (Hypothetical)
CLK250350
Off-Target Kinases
ABL1>10,0000.8
SRC8,5001.1
EGFR>10,000110
VEGFR29,20015
PI3Kα>10,000>10,000
ATR1,2002,500
MAO-A>10,000Not Active
MAO-B750Not Active

Table 2: Hypothetical Monoamine Oxidase (MAO) Selectivity Profile

This table illustrates the compound's potency and selectivity for MAO-A versus MAO-B, compared to standard selective inhibitors. The Selectivity Index (SI) is calculated as (IC50 for MAO-A) / (IC50 for MAO-B).

CompoundMAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity Index (MAO-A/MAO-B)
Test Compound>10,000750>13.3
Selegiline8,2009911
Clorgyline57,5000.0007

Table 3: Hypothetical Broad Off-Target Liability Profile

This table summarizes potential off-target interactions from a panel of 44 common liability targets, screened at a high concentration (10 µM) to identify potential safety concerns.

Target ClassRepresentative TargetTest Compound (% Inhibition @ 10 µM)
GPCRsAdrenergic α1A<10%
Dopamine D215%
Serotonin 5-HT2A8%
Ion ChannelshERG22%
Nav1.5<5%
TransportersSERT12%
DAT18%
Nuclear ReceptorsEstrogen Receptor α<5%
EnzymesCOX-2<10%
PDE3A7%

Experimental Protocols

Detailed methodologies are crucial for the reproducible assessment of compound selectivity.

1. Kinase Selectivity Profiling (Radiometric Assay)

This protocol is adapted from established radiometric kinase assays used for broad panel screening.[6]

  • Objective: To determine the IC50 values of the test compound against a panel of protein kinases.

  • Materials:

    • Recombinant human kinase enzymes.

    • Corresponding peptide or protein substrates.

    • [γ-³³P]-ATP.

    • Assay Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35).

    • Test compound and comparator compound (Dasatinib) serially diluted in 10% DMSO.

    • 96-well filter plates (e.g., FlashPlates™).

    • 2% (v/v) Phosphoric Acid (Stop Solution).

  • Procedure:

    • Prepare a reaction mixture in each well of the 96-well plate containing 25 µL of assay buffer/[γ-³³P]-ATP mixture, 10 µL of the specific kinase/substrate solution, and 5 µL of the serially diluted test compound or control.

    • Initiate the kinase reaction by adding 10 µL of a non-radioactive ATP solution.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction by adding 50 µL of 2% phosphoric acid. The substrate, now containing ³³P, will bind to the filter plate.

    • Wash the wells twice with 200 µL of 0.9% (w/v) NaCl to remove unbound [γ-³³P]-ATP.

    • Determine the incorporation of ³³P by scintillation counting using a microplate scintillation counter.

    • Calculate the percent inhibition for each compound concentration relative to the untreated (100% activity) and background controls.

    • Plot the percent inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

2. MAO-A and MAO-B Inhibition Assay (Fluorometric)

This protocol is based on the established kynuramine method for measuring MAO activity.[3]

  • Objective: To determine the IC50 values of the test compound for recombinant human MAO-A and MAO-B.

  • Materials:

    • Recombinant human MAO-A and MAO-B enzymes.

    • Kynuramine dihydrobromide (substrate).

    • Phosphate buffer (100 mM, pH 7.4).

    • Test compound, Selegiline, and Clorgyline serially diluted in DMSO.

    • Perchloric acid (2 M).

    • NaOH (1 M).

    • 96-well black microplates.

  • Procedure:

    • In a 96-well plate, add 50 µL of phosphate buffer, 20 µL of the test compound/comparator dilution, and 30 µL of the MAO-A or MAO-B enzyme solution.

    • Pre-incubate the mixture at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of the kynuramine substrate solution.

    • Incubate at 37°C for 30 minutes.

    • Stop the reaction by adding 15 µL of 2 M perchloric acid.

    • Add 20 µL of 1 M NaOH to develop the fluorescence of the product, 4-hydroxyquinoline.

    • Measure the fluorescence using a microplate reader with an excitation wavelength of 310 nm and an emission wavelength of 400 nm.

    • Calculate percent inhibition and determine IC50 values as described for the kinase assay.

3. Broad Off-Target Liability Screening (Radioligand Binding Assays)

This protocol describes a general approach for screening against a panel of G-protein coupled receptors (GPCRs), ion channels, and transporters.

  • Objective: To identify potential off-target interactions by measuring the displacement of a specific radioligand from its target.

  • Materials:

    • Membrane preparations or cell lines expressing the target of interest.

    • A specific, high-affinity radioligand for each target (e.g., [³H]-Prazosin for adrenergic α1A).

    • Assay buffer specific to each target.

    • Test compound at a fixed high concentration (e.g., 10 µM).

    • Known reference ligands for each target (positive control).

    • Glass fiber filter mats and a cell harvester.

    • Scintillation fluid and a scintillation counter.

  • Procedure:

    • In a 96-well plate, combine the target-expressing membrane preparation, the specific radioligand, and the test compound (or vehicle/reference ligand) in the appropriate assay buffer.

    • Incubate the plate for a defined period (e.g., 60-120 minutes) at room temperature or 37°C to allow binding to reach equilibrium.

    • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

    • Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

    • Allow the filters to dry, then add scintillation fluid.

    • Quantify the amount of bound radioligand by liquid scintillation counting.

    • Calculate the percent inhibition of specific binding caused by the test compound relative to the total binding (vehicle) and non-specific binding (excess reference ligand) controls.

Visualizing Workflows and Pathways

Experimental Workflow Diagram

experimental_workflow cluster_screening Selectivity Profiling of this compound cluster_primary Primary Screening cluster_secondary Secondary Screening (Dose-Response) cluster_safety Safety & Liability Screening compound Test Compound kinase_panel Kinase Panel (>200 Kinases, Single Dose) compound->kinase_panel mao_assay MAO-A / MAO-B Assay (Single Dose) compound->mao_assay off_target_panel Broad Off-Target Panel (GPCRs, Ion Channels, etc.) compound->off_target_panel ic50_kinase IC50 Determination (Kinase Hits) kinase_panel->ic50_kinase Hits >50% Inh. ic50_mao IC50 Determination (MAO-A / MAO-B) mao_assay->ic50_mao selectivity_report selectivity_report ic50_kinase->selectivity_report Kinase Selectivity Report ic50_mao->selectivity_report off_target_panel->selectivity_report

Caption: A flowchart illustrating the comprehensive workflow for assessing the selectivity of a test compound.

Hypothetical Kinase Signaling Pathway

signaling_pathway cluster_pathway Example: MAPK Signaling Cascade receptor Growth Factor Receptor ras RAS receptor->ras raf RAF Kinase ras->raf mek MEK Kinase raf->mek erk ERK Kinase mek->erk transcription Transcription Factors (e.g., c-Fos, c-Jun) erk->transcription response Cellular Response (Proliferation, Survival) transcription->response inhibitor This compound (Hypothetical Target) inhibitor->mek

Caption: A simplified diagram of the MAPK signaling pathway, a common target for kinase inhibitors.

References

Safety Operating Guide

Proper Disposal of 4-Fluorobenzo[d]thiazol-2(3H)-one: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This document provides essential, step-by-step guidance for the proper disposal of 4-Fluorobenzo[d]thiazol-2(3H)-one (CAS Number: 63754-97-2), ensuring the safety of laboratory personnel and compliance with environmental regulations.

Immediate Safety and Hazard Information

This compound is a chemical that requires careful handling due to its potential health hazards. Based on available safety data for structurally similar compounds, this substance should be treated as hazardous.

Primary Hazards:

  • Skin Corrosion/Irritation: Causes severe skin burns and eye damage.

  • Serious Eye Damage/Eye Irritation: Causes serious eye damage.

Precautionary Measures:

  • Always handle this compound within a certified chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including:

    • Nitrile or neoprene gloves

    • Chemical splash goggles and a face shield

    • A lab coat

  • Avoid inhalation of dust or fumes.

  • Prevent contact with skin and eyes.

Quantitative Data Summary

PropertyValue (for 4-Fluorobenzo[d]thiazole-2(3H)-thione)
Molecular Formula C₇H₄FNS₂
Molecular Weight 185.24 g/mol
Melting Point 187-188 °C
Boiling Point 286.1°C at 760 mmHg
Flash Point 126.8°C

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed hazardous waste disposal company, which will typically employ high-temperature incineration.

Experimental Protocol for Waste Segregation and Collection:

  • Waste Identification: Clearly identify all waste containing this compound. This includes pure compound, contaminated labware (e.g., weighing boats, pipette tips), and solutions.

  • Waste Segregation:

    • Solid Waste: Collect solid waste, including contaminated gloves, bench paper, and disposable labware, in a dedicated, clearly labeled hazardous waste container. This container should be a robust, sealable plastic bag or a rigid container lined with a heavy-duty plastic bag.

    • Liquid Waste: Collect liquid waste, such as reaction mixtures or solutions, in a designated, leak-proof, and chemically compatible container (e.g., a high-density polyethylene or glass bottle). Do not mix with other waste streams unless compatibility has been confirmed.

  • Container Labeling: All waste containers must be labeled in accordance with local and national regulations. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The CAS Number: "63754-97-2"

    • The hazard characteristics (e.g., "Corrosive," "Toxic")

    • The accumulation start date

    • The name and contact information of the generating laboratory or researcher.

  • Storage: Store the sealed and labeled waste containers in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials.

  • Disposal Request: Once the container is full or has reached the storage time limit set by your institution's Environmental Health and Safety (EHS) department, arrange for pickup by a licensed hazardous waste contractor.

Decontamination of Reusable Glassware:

  • Initial Rinse: Rinse the glassware with a suitable organic solvent (e.g., acetone or ethanol) to remove the majority of the compound. Collect this rinsate as hazardous liquid waste.

  • Secondary Wash: Wash the glassware with soap and water.

  • Final Rinse: Rinse thoroughly with deionized water.

  • Drying: Allow the glassware to air dry or place it in a drying oven.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

DisposalWorkflow cluster_generation Waste Generation Point cluster_containment Waste Containment cluster_storage Interim Storage cluster_disposal Final Disposal A Identify Waste (Solid & Liquid) B Segregate Waste Streams A->B C Select Compatible Container B->C D Label Container Correctly (Name, CAS, Hazards) C->D E Store in Designated Satellite Accumulation Area D->E F Arrange for Pickup by Licensed Waste Contractor E->F G High-Temperature Incineration F->G

Disposal workflow for this compound.

Signaling Pathway for Safe Handling

This diagram outlines the decision-making process for handling this compound to ensure personnel safety.

SafeHandling Start Handling This compound PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE FumeHood Work in a Chemical Fume Hood PPE->FumeHood Spill Potential for Spill? FumeHood->Spill SmallSpill Small Spill: Absorb with Inert Material, Collect as Hazardous Waste Spill->SmallSpill Yes (Small) LargeSpill Large Spill: Evacuate, Alert EHS Spill->LargeSpill Yes (Large) Exposure Potential for Exposure? Spill->Exposure No SmallSpill->Exposure Medical Seek Medical Attention LargeSpill->Medical SkinContact Skin Contact: Wash with Soap & Water Exposure->SkinContact Yes (Skin) EyeContact Eye Contact: Flush with Water for 15 min Exposure->EyeContact Yes (Eyes) Inhalation Inhalation: Move to Fresh Air Exposure->Inhalation Yes (Inhalation) End Safe Handling Complete Exposure->End No SkinContact->Medical EyeContact->Medical Inhalation->Medical

Decision pathway for safe handling and exposure response.

Essential Safety and Operational Guide for 4-Fluorobenzo[d]thiazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 4-Fluorobenzo[d]thiazol-2(3H)-one. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical compound.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is mandatory to prevent contact, inhalation, and ingestion. The following table summarizes the required PPE.

Protection Type Specific Recommendations Rationale
Hand Protection Chemical-impermeable gloves (e.g., Nitrile, Neoprene). Gloves must be inspected before use and changed frequently.To prevent skin contact.
Eye/Face Protection Safety glasses with side-shields or goggles. A face shield may be required for splash hazards.To protect eyes from splashes and dust.
Skin and Body Protection A lab coat or chemical-resistant apron. Fire/flame resistant and impervious clothing should be worn.To protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate cartridge is necessary.To prevent inhalation of dust or vapors.
Operational Plan: Safe Handling and Storage

Adherence to strict operational protocols is crucial when working with this compound.

Handling:

  • Ventilation: Always handle in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Avoidance of Contact: Take all necessary precautions to avoid contact with skin, eyes, and clothing.[1]

  • Aerosol and Dust Prevention: Avoid the formation of dust and aerosols during handling.[1]

  • Ignition Sources: Keep away from all sources of ignition. Use spark-proof tools and explosion-proof equipment.[1]

  • Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling and before eating, drinking, or smoking.[1]

Storage:

  • Container: Store in a tightly closed, suitable container.[1]

  • Conditions: Keep in a dry, cool, and well-ventilated place.[1]

  • Incompatibilities: Store separately from foodstuff containers and incompatible materials.[1]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

  • Chemical Disposal: The material should be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. Do not discharge into sewer systems.[1]

  • Container Disposal: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill. Combustible packaging materials may be incinerated.[1]

  • Spill Cleanup: In case of a spill, evacuate the area and ensure adequate ventilation. Remove all ignition sources. Wear appropriate PPE. Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[1]

Emergency Procedures

In the event of exposure, immediate action is critical.

Exposure Route First Aid Measures
Inhalation Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[1]
Eye Contact Rinse cautiously with pure water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[1]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

Visual Workflow for Handling this compound

The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review Safety Data Sheet Don PPE Don Appropriate PPE Review SDS->Don PPE Prepare Work Area Prepare Well-Ventilated Work Area Don PPE->Prepare Work Area Weigh/Measure Weigh/Measure Compound Prepare Work Area->Weigh/Measure Perform Experiment Perform Experiment Weigh/Measure->Perform Experiment Decontaminate Decontaminate Work Area Perform Experiment->Decontaminate Store Store in Cool, Dry, Ventilated Area Perform Experiment->Store Emergency Emergency Procedures Perform Experiment->Emergency Segregate Waste Segregate Waste Decontaminate->Segregate Waste Dispose Waste Dispose of Waste via Licensed Contractor Segregate Waste->Dispose Waste Store->Perform Experiment

Caption: Standard Operating Procedure for Handling this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.